Product packaging for Denifanstat(Cat. No.:CAS No. 1399177-37-7)

Denifanstat

Cat. No.: B611513
CAS No.: 1399177-37-7
M. Wt: 439.6 g/mol
InChI Key: BBGOSBDSLYHMRA-UHFFFAOYSA-N
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Description

Denifanstat is an orally bioavailable fatty acid synthase (FASN) inhibitor. Due to its antineoplastic activities, it is being investigated for various cancers.
This compound is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, this compound binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance;  tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29N5O B611513 Denifanstat CAS No. 1399177-37-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGOSBDSLYHMRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1399177-37-7
Record name Denifanstat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DENIFANSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Denifanstat for Nonalcoholic Steatohepatitis (NASH) Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis.[1] It represents a significant and growing global health concern, with the potential to progress to cirrhosis, liver failure, and hepatocellular carcinoma.[2] Currently, there is a substantial unmet medical need for effective and safe therapies for NASH.[1] Denifanstat (formerly TVB-2640) is an investigational, first-in-class, oral, selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[2][3] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental protocols to support ongoing research and development in the field of NASH.

Mechanism of Action: Fatty Acid Synthase (FASN) Inhibition

This compound's therapeutic rationale in NASH is centered on the inhibition of Fatty Acid Synthase (FASN). FASN is the terminal enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from excess carbohydrates.[4][5] In NASH, hepatic DNL is significantly upregulated, contributing to the accumulation of fat in the liver (steatosis), a hallmark of the disease.[5][6]

By inhibiting FASN, this compound blocks the production of palmitate, a saturated fatty acid, from acetyl-CoA and malonyl-CoA.[4] This targeted inhibition is designed to address the three primary drivers of NASH progression:

  • Reduction of Steatosis: By directly inhibiting the synthesis of new fatty acids in the liver, this compound reduces the substrate for triglyceride formation, thereby decreasing fat accumulation in hepatocytes.[7]

  • Anti-inflammatory Effects: The products of the DNL pathway can serve as signaling molecules that promote inflammation. By reducing the production of these molecules, FASN inhibition is thought to dampen the inflammatory response in the liver.[7]

  • Anti-fibrotic Activity: FASN activity is implicated in the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis. Inhibition of FASN may therefore directly suppress the fibrogenic process.[7]

Preclinical studies have demonstrated that FASN inhibition can attenuate these key drivers of NASH.[1]

Denifanstat_Mechanism_of_Action This compound's Mechanism of Action in NASH Carbohydrates Excess Dietary Carbohydrates DNL De Novo Lipogenesis (DNL) (Upregulated in NASH) Carbohydrates->DNL FASN Fatty Acid Synthase (FASN) DNL->FASN Palmitate Palmitate Synthesis FASN->Palmitate This compound This compound This compound->FASN Inhibits Steatosis Steatosis (Fat Accumulation) Palmitate->Steatosis Inflammation Inflammation Palmitate->Inflammation Fibrosis Fibrosis Palmitate->Fibrosis

This compound inhibits FASN, a key enzyme in de novo lipogenesis.

Preclinical Research

This compound has been evaluated in various preclinical models of NASH, demonstrating its potential to modify the disease course. These studies have typically involved diet-induced animal models that recapitulate key features of human NASH.

Experimental Protocols: Diet-Induced NASH Mouse Model

A common approach to induce NASH in preclinical studies involves feeding mice a specialized diet. While specific protocols vary, a representative example is the Gubra-Amylin (GAN) diet.

Protocol:

  • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced metabolic disorders.

  • Diet: The GAN diet is a high-fat, high-fructose, and high-cholesterol diet. A typical composition is 40% of calories from fat, 22% from fructose, and 2% cholesterol.[8]

  • Duration: Mice are fed this diet for a period of 12 to 24 weeks to induce the desired pathological features of NASH, including steatosis, inflammation, and fibrosis.[9]

  • Treatment: this compound (or a surrogate FASN inhibitor like TVB-3664) is administered orally, typically once daily, at a specified dose (e.g., 10 mg/kg).[10]

  • Assessment: At the end of the study period, livers are harvested for histological analysis (H&E and Sirius Red staining), and blood is collected for biomarker analysis.

Key Preclinical Findings

In preclinical models, FASN inhibition has been shown to:

  • Significantly reduce liver fat content.[1]

  • Decrease markers of liver inflammation and injury, such as Alanine Aminotransferase (ALT).[11]

  • Reduce the progression of liver fibrosis.[11]

  • In combination with a GLP-1 receptor agonist like semaglutide, FASN inhibition has shown significant improvement in liver fibrosis in mouse models, a benefit not observed with semaglutide alone.[10][12]

Clinical Development Program

This compound has undergone a series of clinical trials to evaluate its safety, tolerability, and efficacy in patients with NASH. The clinical development program includes the Phase 2a FASCINATE-1 and the Phase 2b FASCINATE-2 trials.[1]

FASCINATE-2 Clinical Trial Workflow

The FASCINATE-2 trial was a pivotal study that provided robust data on the efficacy and safety of this compound in a well-defined NASH patient population.

FASCINATE_2_Workflow FASCINATE-2 Clinical Trial Workflow Screening Screening (Biopsy-confirmed NASH, F2-F3 fibrosis, NAS ≥4) Randomization Randomization (2:1) Screening->Randomization Denifanstat_Arm This compound 50 mg (once daily) Randomization->Denifanstat_Arm n=112 Placebo_Arm Placebo (once daily) Randomization->Placebo_Arm n=56 Treatment 52-Week Treatment Period Denifanstat_Arm->Treatment Placebo_Arm->Treatment Endpoint_Assessment End-of-Treatment Assessments - Liver Biopsy - Non-invasive markers (MRI-PDFF, etc.) - Safety Monitoring Treatment->Endpoint_Assessment

References

The Inhibition of Fatty Acid Synthase by TVB-2640: A Deep Dive into its Impact on Lipid Metabolism in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology research, the metabolic reprogramming of cancer cells has emerged as a critical hallmark and a promising therapeutic target. One of the key metabolic pathways frequently dysregulated in various malignancies is de novo lipogenesis (DNL), the synthesis of fatty acids from non-lipid precursors. Fatty Acid Synthase (FASN), the terminal enzyme in this pathway, is overexpressed in numerous cancers and is associated with poor prognosis. TVB-2640, a first-in-class, orally bioavailable, and selective inhibitor of FASN, has shown significant promise in preclinical and clinical studies by targeting this metabolic vulnerability. This technical guide provides a comprehensive overview of TVB-2640, its mechanism of action, and its effects on lipid metabolism, with a focus on its application in oncology.

The Role of FASN and De Novo Lipogenesis in Cancer

Normal cells primarily rely on circulating dietary fatty acids for their lipid requirements. In contrast, many cancer cells exhibit a heightened dependence on DNL to produce the necessary lipids for rapid proliferation, membrane synthesis, energy storage, and the generation of signaling molecules. This upregulation of DNL is driven by various oncogenic signaling pathways, including PI3K/AKT and MAPK. FASN catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. This process is not only crucial for providing building blocks for more complex lipids but also for post-translational modifications of proteins involved in oncogenic signaling. The inhibition of FASN, therefore, represents a strategic approach to selectively target cancer cells by disrupting these essential metabolic and signaling processes.

TVB-2640: Mechanism of Action

TVB-2640 exerts its therapeutic effect by binding to and inhibiting the activity of FASN. This blockade of FASN prevents the synthesis of palmitate, leading to a depletion of downstream lipids essential for cancer cell survival and proliferation. The consequences of FASN inhibition by TVB-2640 are multifaceted and include:

  • Disruption of Membrane Synthesis: By limiting the availability of fatty acids, TVB-2640 impairs the formation of new cell membranes, which is critical for rapidly dividing cancer cells.

  • Induction of Apoptosis: The accumulation of the FASN substrate malonyl-CoA and the depletion of palmitate can lead to cellular stress and trigger programmed cell death (apoptosis) in cancer cells.

  • Inhibition of Oncogenic Signaling: FASN activity is linked to the proper functioning of several oncogenic signaling pathways. Inhibition of FASN can disrupt the localization and activity of key signaling proteins, such as those in the PI3K/AKT and HER2 pathways.

Caption: Mechanism of action of TVB-2640 in cancer cells.

Quantitative Data from Clinical Studies

TVB-2640 has been evaluated in multiple clinical trials for both oncology and metabolic diseases. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of TVB-2640 in Nonalcoholic Steatohepatitis (NASH) - FASCINATE-1 Trial

The FASCINATE-1 trial was a randomized, placebo-controlled Phase 2a study evaluating the safety and efficacy of TVB-2640 in patients with NASH.

ParameterPlacebo (n=27)TVB-2640 (25 mg) (n=30)TVB-2640 (50 mg) (n=28)
Relative Change in Liver Fat (MRI-PDFF) at Week 12 +4.5%-9.6%-28.1% (p=0.001 vs placebo)
Proportion of Patients with ≥30% Liver Fat Reduction at Week 12 11%23%61% (p<0.001 vs placebo)
Change in Alanine Aminotransferase (ALT) at Week 12 (U/L) +3.5-10.1-16.8
Change in Aspartate Aminotransferase (AST) at Week 12 (U/L) +2.1-5.8-9.2
Table 2: Efficacy of TVB-2640 in Advanced Solid Tumors - Phase 1 Trial (NCT02223247)

This first-in-human, open-label, dose-escalation and expansion study evaluated TVB-2640 as a monotherapy and in combination with paclitaxel in patients with advanced solid tumors.

ParameterTVB-2640 Monotherapy (n=76)TVB-2640 + Paclitaxel (n=55)
Disease Control Rate (DCR) 42%70%
Partial Response (PR) 0%11%
Stable Disease (SD) 42%59%
Progressive Disease (PD) 45%22%
Not Evaluable 13%7%

DCR = Complete Response (CR) + Partial Response (PR) + Stable Disease (SD)

Table 3: Treatment-Emergent Adverse Events (TEAEs) in the Phase 1 Solid Tumor Trial (NCT02223247)

The most common TEAEs observed in the study are listed below.

Adverse Event (All Grades)TVB-2640 Monotherapy (n=76)TVB-2640 + Paclitaxel (n=55)
Alopecia 61%46%
Palmar-Plantar Erythrodysesthesia (Hand-Foot Syndrome) 46%46%
Fatigue 37%53%
Decreased Appetite 26%Not Reported
Dry Skin 22%Not Reported
Nausea Not Reported40%
Peripheral Neuropathy Not Reported36%

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of TVB-2640 and lipid metabolism.

Lipidomics Analysis of Cancer Cells using LC-MS

This protocol outlines a general workflow for the extraction and analysis of lipids from cultured cancer cells.

1. Cell Culture and Harvesting:

  • Culture cancer cells to ~80-90% confluency in appropriate growth medium.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape cells into a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until lipid extraction.

2. Lipid Extraction (Modified Folch Method):

  • Resuspend the cell pellet in 200 µL of ice-cold methanol.

  • Add 400 µL of chloroform and vortex vigorously for 1 minute.

  • Add 200 µL of water, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass vial.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.

3. LC-MS Analysis:

  • Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.

  • Separate lipids on a C18 reversed-phase column.

  • Employ a gradient elution with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium formate or formic acid.

  • Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.

  • Identify and quantify lipids using specialized software by comparing the accurate mass and fragmentation patterns to lipid databases.

Lipidomics_Workflow Cell_Culture 1. Cell Culture & Harvesting Lipid_Extraction 2. Lipid Extraction (Folch Method) Cell_Culture->Lipid_Extraction LC_MS_Analysis 3. LC-MS Analysis Lipid_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing & Lipid Identification LC_MS_Analysis->Data_Processing

Caption: General workflow for lipidomics analysis.

Seahorse XFp Fatty Acid Oxidation Assay

This protocol measures the rate of fatty acid oxidation (FAO) in live cells using the Seahorse XFp Analyzer.

1. Cell Seeding:

  • Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density and allow them to adhere overnight.

2. Assay Medium Preparation:

  • Prepare FAO assay medium (e.g., XF Base Medium supplemented with L-carnitine and glucose).

  • Prepare a substrate solution of BSA-conjugated palmitate.

3. Seahorse XFp Cartridge Hydration and Loading:

  • Hydrate the sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • On the day of the assay, replace the calibrant with the assay medium.

  • Load the injection ports of the sensor cartridge with the following compounds:

    • Port A: Palmitate-BSA substrate
    • Port B: Oligomycin (ATP synthase inhibitor)
    • Port C: FCCP (uncoupling agent)
    • Port D: Etomoxir (CPT1a inhibitor, to block FAO) and Rotenone/Antimycin A (Complex I and III inhibitors)

4. Assay Execution and Data Analysis:

  • Replace the cell culture medium with the FAO assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Place the cell plate in the Seahorse XFp Analyzer and run the pre-programmed assay protocol.

  • The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and the OCR specifically due to FAO.

Seahorse_FAO_Assay_Workflow Cell_Seeding 1. Seed Cells in XFp Miniplate Assay_Medium_Prep 2. Prepare FAO Assay Medium Cell_Seeding->Assay_Medium_Prep Cartridge_Prep 3. Hydrate & Load Sensor Cartridge Assay_Medium_Prep->Cartridge_Prep Assay_Execution 4. Run Seahorse XFp Assay Cartridge_Prep->Assay_Execution Data_Analysis 5. Analyze OCR Data Assay_Execution->Data_Analysis

Caption: Workflow for the Seahorse XFp FAO assay.

Immunohistochemistry (IHC) for FASN in Paraffin-Embedded Tissue

This protocol describes the detection of FASN protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene to remove paraffin (2 x 5 minutes).

  • Rehydrate the tissue sections through a graded series of ethanol (100%, 95%, 70%, 50%) to water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

3. Staining:

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate with a primary antibody specific for FASN overnight at 4°C.

  • Wash with PBS and incubate with a biotinylated secondary antibody.

  • Wash and incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstain with hematoxylin to visualize cell nuclei.

4. Dehydration and Mounting:

  • Dehydrate the sections through a graded series of ethanol to xylene.

  • Mount with a permanent mounting medium and coverslip.

5. Imaging and Analysis:

  • Visualize the staining under a light microscope and assess the intensity and localization of FASN expression.

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration Antigen_Retrieval 2. Antigen Retrieval Deparaffinization->Antigen_Retrieval Staining 3. Antibody Staining & Signal Development Antigen_Retrieval->Staining Mounting 4. Dehydration & Mounting Staining->Mounting Analysis 5. Imaging & Analysis Mounting->Analysis

Caption: General workflow for immunohistochemistry.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a FASN inhibitor in a mouse xenograft model.

1. Animal Model and Cell Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice).

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth by measuring tumor volume with calipers.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the FASN inhibitor (e.g., TVB-2640) or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Monitor the general health and behavior of the mice.

  • At the end of the study (due to tumor size limits or a predefined time point), euthanize the mice and excise the tumors.

  • Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., IHC, western blotting, lipidomics).

Xenograft_Study_Workflow Cell_Implantation 1. Cancer Cell Implantation Tumor_Growth 2. Tumor Growth & Randomization Cell_Implantation->Tumor_Growth Treatment 3. Drug Administration Tumor_Growth->Treatment Monitoring 4. Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint_Analysis 5. Endpoint Analysis Monitoring->Endpoint_Analysis

Caption: Workflow for an in vivo xenograft study.

Signaling Pathways and Logical Relationships

The inhibition of FASN by TVB-2640 has profound effects on cellular signaling pathways that are critical for cancer cell growth and survival.

De Novo Lipogenesis Pathway

The DNL pathway is a central metabolic route for the synthesis of fatty acids. The diagram below illustrates the key steps and the point of intervention for TVB-2640.

De_Novo_Lipogenesis_Pathway cluster_mito Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA_mito Acetyl-CoA Pyruvate->Acetyl_CoA_mito Mitochondrion Mitochondrion Citrate_mito Citrate Acetyl_CoA_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport to Cytosol Acetyl_CoA_cyto Acetyl-CoA Citrate_cyto->Acetyl_CoA_cyto ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA_cyto->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate TVB_2640 TVB-2640 TVB_2640->FASN Inhibits

Caption: The de novo lipogenesis pathway and TVB-2640's point of action.

Downstream Effects of FASN Inhibition on Oncogenic Signaling

Inhibition of FASN by TVB-2640 disrupts not only lipid synthesis but also key oncogenic signaling pathways.

FASN_Inhibition_Signaling_Effects TVB_2640 TVB-2640 FASN FASN TVB_2640->FASN Inhibits Palmitate_Depletion Palmitate Depletion FASN->Palmitate_Depletion Leads to Membrane_Alteration Altered Membrane Composition Palmitate_Depletion->Membrane_Alteration Protein_Palmitoylation Decreased Protein Palmitoylation Palmitate_Depletion->Protein_Palmitoylation PI3K_AKT_Signaling Disrupted PI3K/AKT Signaling Membrane_Alteration->PI3K_AKT_Signaling HER2_Signaling Disrupted HER2 Signaling Membrane_Alteration->HER2_Signaling Protein_Palmitoylation->PI3K_AKT_Signaling Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT_Signaling->Cell_Cycle_Arrest HER2_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Downstream signaling effects of FASN inhibition by TVB-2640.

Conclusion

TVB-2640 represents a promising therapeutic agent that targets a fundamental metabolic vulnerability of cancer cells—their reliance on de novo lipogenesis. By inhibiting FASN, TVB-2640 not only disrupts the production of essential lipids but also interferes with key oncogenic signaling pathways, ultimately leading to cancer cell growth arrest and apoptosis. The quantitative data from clinical trials demonstrate its potential in both oncology and metabolic diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of FASN inhibition in the fight against cancer.

The FASN Inhibitor Denifanstat: A Technical Guide to its Impact on Tumor Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denifanstat (also known as TVB-2640) is an orally bioavailable, first-in-class small molecule inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[1] In normal adult tissues, FASN expression is generally low, as cells primarily rely on exogenous lipids.[3] However, many tumor cells exhibit a heightened dependence on de novo lipogenesis to meet the demands of rapid proliferation, membrane synthesis, and signaling molecule production.[1][3] This metabolic reprogramming makes FASN a compelling therapeutic target in oncology. This technical guide provides an in-depth overview of the preclinical data on this compound's effect on tumor cell proliferation, detailing its mechanism of action, efficacy in various cancer models, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound functions by binding to and reversibly inhibiting the β-ketoacyl reductase (KR) domain of the FASN enzyme.[4][5] This inhibition blocks the synthesis of palmitate, leading to a cascade of downstream effects that collectively impair tumor cell proliferation and survival.[1][2] The primary consequences of FASN inhibition by this compound include:

  • Disruption of Lipid Synthesis: By blocking palmitate production, this compound deprives cancer cells of a crucial building block for more complex lipids required for cell membrane formation and integrity.[3]

  • Induction of Apoptosis: The inhibition of FASN leads to an accumulation of malonyl-CoA, which can induce apoptosis. Furthermore, the disruption of lipid metabolism can trigger endoplasmic reticulum stress and subsequent programmed cell death.[5][6]

  • Inhibition of Oncogenic Signaling: Palmitate and its derivatives are involved in the post-translational modification of key signaling proteins. FASN inhibition by this compound has been shown to down-regulate oncogenic pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[3][7]

  • Alterations in Gene Expression: Treatment with this compound leads to the reprogramming of gene expression related to metabolism, cell growth, proliferation, and survival.[3][8]

dot

This compound This compound (TVB-2640) FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis Palmitate Palmitate Synthesis FASN->Palmitate Lipid_Synthesis Membrane & Signaling Lipid Synthesis Palmitate->Lipid_Synthesis Signaling Oncogenic Signaling (PI3K/Akt, Wnt/β-catenin) Palmitate->Signaling Cell_Proliferation Tumor Cell Proliferation Lipid_Synthesis->Cell_Proliferation Signaling->Cell_Proliferation

Mechanism of Action of this compound

Quantitative Data on Anti-Proliferative Effects

The anti-tumor activity of this compound has been evaluated in a variety of preclinical models. The following tables summarize the available quantitative data.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
IC50 (FASN Inhibition) 0.052 µMNot specified[9]
EC50 (FASN Inhibition) 0.072 µMNot specified[9]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Cancer TypeXenograft ModelTreatmentDosingOutcomeReference
Colon Adenocarcinoma COLO-205This compound30, 60, 100 mg/kg, p.o., QDDose-dependent tumor growth inhibition[7]
Colon Adenocarcinoma HCT-116This compoundNot specifiedTumor growth inhibition[3]
Prostate Cancer PC-3M/HOXB13KDThis compound100 mg/kg, p.o., QD for 6 weeksAntitumor activity[10]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of protocols for key assays used to evaluate the effects of this compound.

Cell Viability and Proliferation Assays (e.g., CCK-8)

Cell viability and proliferation are commonly assessed using metabolic assays such as the Cell Counting Kit-8 (CCK-8). This assay is based on the reduction of a tetrazolium salt by cellular dehydrogenases to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, COLO-205) in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Reagent Incubation: Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[11]

dot

Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with This compound Seed->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add CCK-8 Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Read Measure Absorbance Incubate_Reagent->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Cell Viability Assay Workflow
Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins, providing insights into the molecular pathways affected by this compound.

Protocol Outline:

  • Cell Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., FASN, p-Akt, β-catenin, and a loading control like α-tubulin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.[10]

dot

Start Start Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis End End Analysis->End

Western Blot Analysis Workflow
In Vivo Xenograft Studies

Xenograft models are critical for evaluating the in vivo efficacy of anti-cancer agents.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., COLO-205) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (p.o.) at various doses (e.g., 30, 60, 100 mg/kg) daily. The control group receives a vehicle solution.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[7][10]

Downstream Signaling Effects

Preclinical studies have demonstrated that this compound's inhibition of FASN leads to the modulation of key oncogenic signaling pathways. In COLO-205 xenograft models, treatment with this compound was associated with a decrease in the expression of phosphorylated Akt (pAkt), β-catenin, phosphorylated β-catenin, and c-Myc.[7] These findings suggest that the anti-proliferative effects of this compound are, in part, mediated through the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.

dot

This compound This compound FASN FASN Inhibition This compound->FASN Palmitate_depletion Palmitate Depletion FASN->Palmitate_depletion PI3K_Akt PI3K/Akt Pathway Palmitate_depletion->PI3K_Akt Wnt_beta_catenin Wnt/β-catenin Pathway Palmitate_depletion->Wnt_beta_catenin pAkt pAkt Expression PI3K_Akt->pAkt beta_catenin β-catenin Expression Wnt_beta_catenin->beta_catenin cMyc c-Myc Expression Wnt_beta_catenin->cMyc Proliferation Decreased Proliferation pAkt->Proliferation Apoptosis Increased Apoptosis pAkt->Apoptosis beta_catenin->Proliferation cMyc->Proliferation

Downstream Signaling Effects of this compound

Conclusion

This compound demonstrates significant anti-proliferative effects in a range of preclinical cancer models. Its mechanism of action, centered on the inhibition of FASN, leads to the disruption of lipid metabolism, induction of apoptosis, and suppression of key oncogenic signaling pathways. The available quantitative data from in vitro and in vivo studies support its continued development as a potential therapeutic agent for cancers that are dependent on de novo lipogenesis. Further research is warranted to fully elucidate the predictive biomarkers of response and to explore rational combination strategies to enhance its anti-tumor efficacy.

References

The Role of ASC40 (Denifanstat) in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ASC40, also known as denifanstat, is a potent and selective, orally available small molecule inhibitor of Fatty Acid Synthase (FASN). As a key enzyme in the de novo lipogenesis (DNL) pathway, FASN is responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA. By directly inhibiting FASN, ASC40 effectively blocks the production of new fatty acids. This mechanism of action has significant therapeutic implications for diseases characterized by excessive lipid accumulation and inflammation, including acne vulgaris and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the core role of ASC40 in fatty acid synthesis, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Introduction to Fatty Acid Synthase (FASN) and De Novo Lipogenesis (DNL)

De novo lipogenesis is the metabolic pathway for the synthesis of fatty acids from carbohydrates and other precursors. FASN is a large, multi-domain enzyme that catalyzes the terminal steps in this pathway. In normal physiology, DNL is primarily active in the liver and adipose tissue in response to high carbohydrate intake, converting excess energy into stored fat. However, in several pathological states, including metabolic diseases and certain cancers, the DNL pathway is aberrantly activated.

ASC40 (this compound): Mechanism of Action

ASC40 is a direct inhibitor of the FASN enzyme.[1][2][3] Its primary mechanism of action is the suppression of de novo lipogenesis.[4][5] This inhibition leads to a reduction in the synthesis of fatty acids, such as palmitic acid, which are crucial for the production of triglycerides and other lipids.[1][2]

The therapeutic effects of ASC40 stem from this primary mechanism:

  • Inhibition of Sebum Production: In sebocytes, the inhibition of DNL by ASC40 leads to a direct reduction in the production of sebum, a key factor in the pathogenesis of acne.[1][3][4]

  • Reduction of Hepatic Steatosis: In hepatocytes, ASC40-mediated FASN inhibition decreases the synthesis of fatty acids, thereby reducing the accumulation of triglycerides and mitigating liver fat accumulation, a hallmark of NASH.[6][7]

  • Anti-inflammatory Effects: Beyond its effects on lipid synthesis, ASC40 has been shown to reduce inflammation by decreasing the secretion of pro-inflammatory cytokines.[1][3][4]

Signaling Pathways

Direct Inhibition of the De Novo Lipogenesis Pathway

ASC40 directly targets and inhibits the enzymatic activity of FASN. This disrupts the final, rate-limiting step of fatty acid synthesis.

DNL_Pathway cluster_cytosol Cytosol Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Triglycerides Triglycerides & Other Lipids Palmitate->Triglycerides ASC40 ASC40 (this compound) ASC40->FASN Inhibition

Caption: Direct inhibition of FASN by ASC40 in the de novo lipogenesis pathway.

Regulation of FASN Expression by SREBP-1c and Potential Indirect Effects of ASC40

The expression of the FASN gene is primarily regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[8] SREBP-1c is activated in response to insulin and other signals, leading to its translocation to the nucleus where it binds to the Sterol Response Element (SRE) in the FASN promoter, thereby inducing FASN transcription.[9][10] While ASC40 directly inhibits FASN enzyme activity, long-term inhibition of DNL and the subsequent alteration of the cellular lipid pool may indirectly influence the SREBP-1c pathway through feedback mechanisms.

SREBP1c_Pathway cluster_cell Hepatocyte cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus SREBP1c_inactive Inactive SREBP-1c SREBP1c_cleaved Cleaved SREBP-1c SREBP1c_inactive->SREBP1c_cleaved SREBP1c_active Active SREBP-1c (nSREBP-1c) SREBP1c_cleaved->SREBP1c_active FASN_gene FASN Gene SREBP1c_active->FASN_gene Binds to SRE & Activates Transcription FASN_mRNA FASN mRNA FASN_gene->FASN_mRNA FASN_protein FASN Protein FASN_mRNA->FASN_protein Insulin Insulin Insulin->SREBP1c_inactive Activates Processing Fatty_Acids Fatty Acids FASN_protein->Fatty_Acids Catalyzes Synthesis Fatty_Acids->SREBP1c_inactive Negative Feedback ASC40 ASC40 ASC40->FASN_protein Direct Inhibition

Caption: Regulation of FASN gene expression by SREBP-1c and ASC40's point of intervention.

Quantitative Data

Table 1: Preclinical Efficacy of FASN Inhibition by this compound and Related Inhibitors
Model SystemFASN InhibitorKey FindingsReference
Human Primary Liver MicrotissuesTVB-2640 (this compound)Decreased triglyceride (TG) content[6]
Human Hepatic Stellate CellsTVB-3664Reduced markers of fibrosis (Collagen1α1, α-smooth muscle actin)[6]
CD4+ T cellsTVB-3664Decreased production of Th17 cells and reduced IL-1β release[6]
Mouse Model of NASHTVB-3664Reduced total lipid content, improved steatosis, ballooning, and inflammation[6]
Table 2: Clinical Efficacy of ASC40 (this compound) in Acne Vulgaris (Phase II)
DosageEfficacy EndpointResultp-valueReference
50 mg QDPlacebo-adjusted IGA treatment success rate14.3%-[5]
50 mg QDPlacebo-adjusted IGA reduction ≥216.2%-[5]
50 mg QDMedian % change from baseline in total lesion count-27.1%0.008[5]
50 mg QDMedian % change from baseline in inflammatory lesion count-33.5%0.003[5]

Experimental Protocols

FASN Enzymatic Activity Assay

This protocol is adapted from spectrophotometric assays that measure the consumption of NADPH.[11][12]

Objective: To determine the in vitro inhibitory activity of ASC40 on purified FASN.

Materials:

  • Purified FASN enzyme

  • ASC40 (this compound) dissolved in DMSO

  • Assay Buffer: 100 mM potassium phosphate (pH 6.5), 2 mM EDTA

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA in a 96-well plate.

  • Add varying concentrations of ASC40 (or DMSO for control) to the wells.

  • Initiate the reaction by adding purified FASN enzyme to each well.

  • Immediately before reading, add NADPH to each well.

  • Monitor the decrease in absorbance at 340 nm over time at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

  • Calculate the rate of reaction for each ASC40 concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Quantification of De Novo Lipogenesis in Cultured Cells

This protocol utilizes stable isotope tracing to measure the synthesis of new fatty acids.[13][14][15]

Objective: To quantify the effect of ASC40 on DNL in a cellular context (e.g., hepatocytes, sebocytes).

Materials:

  • Cultured cells (e.g., HepG2, primary hepatocytes)

  • ASC40 (this compound)

  • Culture medium containing a stable isotope-labeled precursor, such as [U-¹³C]-glucose or [¹³C₂]-acetate.

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with varying concentrations of ASC40 for a specified period.

  • Replace the culture medium with a medium containing the stable isotope-labeled precursor and continue the incubation.

  • After incubation, wash the cells and perform a total lipid extraction.

  • Saponify the lipid extract to release fatty acids.

  • Derivatize the fatty acids for GC-MS analysis or analyze directly by LC-MS.

  • Quantify the incorporation of the stable isotope into newly synthesized fatty acids (e.g., palmitate) by monitoring the mass shift in the mass spectra.

  • Compare the level of isotope incorporation in ASC40-treated cells to control cells to determine the inhibition of DNL.

Western Blot Analysis of FASN and SREBP-1c

This protocol allows for the quantification of FASN and SREBP-1c protein levels.[16][17][18][19]

Objective: To assess the effect of ASC40 on the expression levels of FASN and the precursor and mature forms of SREBP-1c.

Materials:

  • Cultured cells or tissue lysates

  • ASC40 (this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against FASN and SREBP-1c

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with ASC40 as required and lyse the cells to extract total protein. For SREBP-1c, nuclear and cytoplasmic fractions may be prepared.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against FASN or SREBP-1c overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels relative to a loading control (e.g., β-actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay for SREBP-1c Binding

This protocol is used to investigate the binding of SREBP-1c to the FASN promoter.[10][20][21][22]

Objective: To determine if ASC40 treatment indirectly affects the binding of SREBP-1c to the FASN gene promoter.

Materials:

  • Cultured cells

  • ASC40 (this compound)

  • Formaldehyde for cross-linking

  • ChIP lysis buffer, dilution buffer, wash buffers, and elution buffer

  • Antibody against SREBP-1c

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • PCR primers specific for the SRE region of the FASN promoter

  • qPCR system

Procedure:

  • Treat cells with ASC40.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitate the chromatin with an antibody against SREBP-1c (and a control IgG).

  • Capture the antibody-protein-DNA complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes and reverse the cross-links.

  • Purify the DNA.

  • Perform qPCR using primers that flank the SRE in the FASN promoter to quantify the amount of precipitated DNA.

  • Analyze the results as a percentage of the input DNA to determine the relative enrichment of SREBP-1c binding at the FASN promoter.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Mechanism cluster_preclinical Preclinical Models FASN_Assay FASN Enzymatic Assay DNL_Assay Cellular DNL Assay FASN_Assay->DNL_Assay Confirms Cellular Activity Western_Blot Western Blot (FASN, SREBP-1c) DNL_Assay->Western_Blot Investigates Protein Expression ChIP_Assay ChIP-qPCR (SREBP-1c at FASN promoter) Western_Blot->ChIP_Assay Probes Transcriptional Regulation Animal_Models Animal Models of Acne/NASH ChIP_Assay->Animal_Models Informs In Vivo Studies

References

Denifanstat's Impact on Palmitate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Denifanstat (TVB-2640) is a potent, orally bioavailable, and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] This pathway is responsible for the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In various pathological conditions, including metabolic dysfunction-associated steatohepatitis (MASH) and certain cancers, the DNL pathway is significantly upregulated. This compound's inhibition of FASN directly blocks the production of palmitate, thereby addressing the downstream pathological consequences of excessive lipid accumulation.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative impact on palmitate synthesis, and detailed experimental protocols for assessing its activity.

Introduction: The Role of FASN in Palmitate Synthesis

De novo lipogenesis is a vital metabolic pathway for the conversion of excess carbohydrates into fatty acids for storage and other cellular functions. The final and rate-limiting step in this process is catalyzed by Fatty Acid Synthase (FASN). This multi-enzyme protein complex utilizes acetyl-CoA and malonyl-CoA as substrates and NADPH as a reducing agent to produce palmitate.

In pathological states such as MASH, elevated insulin and glucose levels lead to the overactivation of the DNL pathway in the liver. This results in an excessive accumulation of palmitate, which contributes to hepatic steatosis, inflammation, and fibrosis.[4] Similarly, many cancer cells exhibit a high rate of DNL to support rapid proliferation and membrane synthesis, making FASN a compelling therapeutic target.[3][6]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the FASN enzyme. By binding to FASN, this compound blocks its catalytic activity, thereby preventing the condensation of acetyl-CoA and malonyl-CoA and the subsequent elongation steps required for palmitate synthesis.[3][6] This targeted inhibition leads to a significant reduction in the intracellular pool of newly synthesized palmitate.

cluster_DNL De Novo Lipogenesis Pathway cluster_Inhibition Mechanism of Inhibition Dietary Sugars Dietary Sugars Acetyl-CoA Acetyl-CoA Dietary Sugars->Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl-CoA->ACC FASN Fatty Acid Synthase Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN Inhibits

Figure 1: this compound's Inhibition of the De Novo Lipogenesis Pathway.

Quantitative Impact of this compound on Palmitate Synthesis

The inhibitory effect of this compound on FASN and palmitate synthesis has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Parameter Value Assay Type Reference
IC50 0.052 µMBiochemical FASN Assay[1]
EC50 0.072 µMCellular Palmitate Synthesis Assay[1]
Table 1: In Vitro Potency of this compound.
Clinical Trial Dosage Endpoint Result Reference
FASCINATE-1 50 mg dailyRelative reduction in liver fat (MRI-PDFF) at 12 weeks28% reduction[4]
FASCINATE-1 50 mg dailyProportion of patients with ≥30% liver fat reduction at 12 weeks61% of participants[4]
FASCINATE-2 50 mg dailyRelative reduction in liver fat (MRI-PDFF) at 26 weeks34.1% reduction (vs. 1.5% for placebo)[4]
FASCINATE-2 50 mg dailyProportion of patients with ≥30% liver fat reduction at 26 weeks67% of participants (vs. 18% for placebo)[4]
FASCINATE-2 50 mg dailyChange in Tripalmitin levels at 26 weeks-42.0% (vs. +21.5% for placebo)[4]
Table 2: Clinical Efficacy of this compound in MASH Patients.

Experimental Protocols

The assessment of this compound's impact on palmitate synthesis involves a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro FASN Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of purified FASN by monitoring the consumption of its cofactor, NADPH, which absorbs light at 340 nm.

Materials:

  • Purified FASN enzyme

  • This compound (or other inhibitors)

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH in each well of the microplate.

  • Add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified FASN enzyme to each well.

  • Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADPH oxidation is proportional to FASN activity.

  • To start the FASN-specific reaction, add malonyl-CoA to each well.

  • Continue to monitor the decrease in absorbance at 340 nm.

  • Calculate the rate of FASN-dependent NADPH oxidation by subtracting the background rate (before malonyl-CoA addition) from the rate after its addition.

  • Plot the percentage of FASN inhibition against the concentration of this compound to determine the IC50 value.

cluster_workflow Spectrophotometric FASN Inhibition Assay Workflow start Start prepare_mix Prepare Reaction Mix (Buffer, Acetyl-CoA, NADPH) start->prepare_mix add_inhibitor Add this compound (Varying Concentrations) prepare_mix->add_inhibitor add_fasn Add Purified FASN add_inhibitor->add_fasn measure_bkgd Measure Background NADPH Oxidation (340nm) add_fasn->measure_bkgd add_malonyl Add Malonyl-CoA to Initiate Reaction measure_bkgd->add_malonyl measure_activity Measure FASN-dependent NADPH Oxidation (340nm) add_malonyl->measure_activity calculate_ic50 Calculate Inhibition and Determine IC50 measure_activity->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a Spectrophotometric FASN Inhibition Assay.
Cellular Palmitate Synthesis Assay (Stable Isotope Labeling and Mass Spectrometry)

This method directly measures the synthesis of new palmitate in cultured cells by tracing the incorporation of a stable isotope-labeled precursor.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes, cancer cell lines)

  • Cell culture medium

  • This compound

  • Stable isotope-labeled precursor (e.g., ¹³C-acetate)

  • Reagents for cell lysis and lipid extraction (e.g., sodium hydroxide, chloroform, methanol)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Add the stable isotope-labeled precursor (e.g., ¹³C-acetate) to the medium.

  • Incubate the cells for a defined period (e.g., 18-24 hours) to allow for the synthesis and labeling of new fatty acids.

  • After incubation, wash the cells to remove excess labeled precursor.

  • Lyse the cells and extract the total lipids.

  • Analyze the lipid extracts by LC-MS to separate and quantify the different fatty acids.

  • Determine the amount of newly synthesized, labeled palmitate by measuring the abundance of the ¹³C-labeled palmitate isotopologue.

  • Calculate the percentage of inhibition of palmitate synthesis for each concentration of this compound and determine the EC50 value.

Quantification of Tripalmitin Levels (Lipidomics)

Tripalmitin, a triglyceride composed of three palmitate molecules, is a downstream product of the DNL pathway and can serve as a biomarker for FASN activity.

Materials:

  • Biological samples (e.g., plasma, liver tissue)

  • Internal standards for quantification

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Homogenize tissue samples or use plasma directly.

  • Add an internal standard (a known amount of a lipid species not naturally present in the sample) to each sample for accurate quantification.

  • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system. The liquid chromatography step separates the different lipid species, and the tandem mass spectrometry step allows for specific detection and quantification of tripalmitin based on its mass-to-charge ratio and fragmentation pattern.

  • Quantify the amount of tripalmitin in the sample by comparing its peak area to that of the internal standard.

Conclusion

This compound is a potent and selective inhibitor of FASN that effectively blocks the synthesis of palmitate. This mechanism of action has shown significant therapeutic promise in preclinical and clinical studies, particularly in the context of MASH, by reducing hepatic steatosis, inflammation, and fibrosis. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on FASN inhibitors and the broader field of metabolic diseases. The continued investigation of this compound and other FASN inhibitors holds the potential to deliver novel treatments for a range of metabolic and oncologic disorders.

References

Exploring the antineoplastic activity of Denifanstat

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Antineoplastic Activity of Denifanstat (TVB-2640)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: this compound (also known as TVB-2640) is a first-in-class, orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis pathway.[1][2] Many cancer types exhibit upregulated FASN expression, which is correlated with poor prognosis and plays a crucial role in tumor cell proliferation, survival, and drug resistance.[2][3] this compound acts by selectively and reversibly inhibiting the ketoacylreductase (KR) enzymatic domain of FASN, thereby blocking the synthesis of palmitate.[3][4] This disruption of lipid metabolism leads to cancer cell apoptosis and inhibition of tumor growth. Preclinical studies have demonstrated its activity in various cancer models, including breast, colorectal, and lung cancer.[5][6][7] Clinically, this compound has shown a favorable safety profile and significant efficacy signals, most notably in a Phase II trial for recurrent high-grade astrocytoma when combined with bevacizumab.[3][4] This guide provides a comprehensive overview of the mechanism, preclinical and clinical data, and key experimental methodologies related to the antineoplastic activity of this compound.

Introduction

Cancer cells undergo significant metabolic reprogramming to support their rapid growth and proliferation. One of the key metabolic alterations is the increased reliance on de novo synthesis of fatty acids, a process catalyzed by the multifunctional enzyme Fatty Acid Synthase (FASN).[2] While FASN expression is generally low in most normal adult tissues, it is significantly upregulated in a wide range of solid and hematopoietic tumors, including glioblastoma, breast, prostate, and non-small cell lung cancer (NSCLC).[3][4] This overexpression makes FASN a compelling therapeutic target in oncology.

This compound (TVB-2640) is a potent and selective FASN inhibitor that has been validated in multiple tumor cell lines and murine models.[3][4] By targeting a fundamental metabolic dependency of cancer cells, this compound represents a promising therapeutic strategy being investigated as both a monotherapy and in combination with other anticancer agents across various tumor types.[8]

Mechanism of Antineoplastic Action

The antineoplastic activity of this compound is a direct consequence of its inhibition of FASN. FASN catalyzes the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA, using NADPH as a reducing equivalent.[2] In cancer cells, this endogenously produced palmitate is essential for numerous functions:

  • Membrane Synthesis: Provides the building blocks for phospholipids required for the membranes of rapidly dividing cells.

  • Protein Modification: Palmitoylation (the attachment of fatty acids to proteins) is critical for the membrane localization and function of key oncogenic signaling proteins, such as KRAS.[9]

  • Energy Storage and Signaling: Serves as a source of energy and a precursor for more complex signaling lipids.

This compound binds to and inhibits the ketoacylreductase (KR) domain of FASN, preventing a crucial reduction step in the fatty acid elongation cycle.[3] This blockade of FASN activity leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA. The consequences for the cancer cell are pleiotropic and include:

  • Inhibition of Cell Proliferation and Cell Cycle Arrest.

  • Induction of Apoptosis: The disruption of lipid homeostasis and accumulation of toxic precursors triggers programmed cell death.[2]

  • Reduction in Oncogenic Signaling: Impaired palmitoylation can disrupt critical signaling pathways, such as PI3K/AKT and MAPK/ERK.[5][10]

FASN_Pathway cluster_upstream Upstream Substrates cluster_fasn FASN Catalytic Cycle cluster_downstream Downstream Effects in Cancer Cells AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) (Ketoacylreductase Domain) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate Synthesis FASN->Palmitate Apoptosis Apoptosis FASN->Apoptosis Inhibition Leads to Membranes Membrane Synthesis Palmitate->Membranes Signaling Protein Palmitoylation (e.g., KRAS) Palmitate->Signaling Proliferation Cell Proliferation & Survival Membranes->Proliferation Supports Signaling->Proliferation Supports This compound This compound (TVB-2640) This compound->FASN Inhibits

Preclinical Antineoplastic Activity

This compound and its closely related analogs have demonstrated significant antitumor activity across a range of preclinical cancer models. This activity has been observed both in vitro against cancer cell lines and in vivo in xenograft and patient-derived xenograft (PDX) models.

  • In Vitro Studies: In TNBC brain metastasis cell lines, treatment with 1 µM this compound significantly reduced spheroid outgrowth and cell invasion.[7] Analogs like TVB-3166 have been shown to inhibit soft agar colony growth in prostate (22Rv1) and lung (CALU6) cancer cell lines at a concentration of 0.1 µM.[6]

  • In Vivo Studies: In CRC PDX models, the FASN inhibitor TVB-3664 resulted in significant tumor volume reduction in approximately 30% of the models tested.[5] The combination of FASN inhibitors with taxanes has also shown enhanced anti-tumor efficacy in various xenograft models.[6]

Cancer TypeModelCompoundConcentration / DoseKey FindingCitation
KRAS-Mutant NSCLCCell LinesTVB-2640< 0.05 µMIC50 for FASN inhibition.[9]
Multiple CancersCellular AssayTVB-2640~50 nMCellular EC50 for inhibiting de novo lipogenesis.[1]
TNBC Brain MetastasisSpheroid / Invasion AssaysTVB-26401 µMSignificantly reduced spheroid outgrowth and cell invasion.[7]
Prostate & NSCLCSoft Agar Colony AssayTVB-31660.1 µMReduced colony number and size; enhanced effect with paclitaxel.[6]
Colorectal CancerPatient-Derived XenograftsTVB-36643 mg/kg (oral, daily)Significant tumor growth inhibition in responsive models.[5][11]
Table 1: Summary of Preclinical Antineoplastic Activity of this compound and Analogs.

Clinical Antineoplastic Activity

This compound has been evaluated in multiple clinical trials for solid tumors, with the most comprehensive data reported from a study in patients with recurrent glioblastoma.[2][3]

Phase II Study in Recurrent High-Grade Astrocytoma: A prospective, single-center, open-label Phase II study evaluated the safety and efficacy of this compound (100 mg/m² oral daily) in combination with bevacizumab (10 mg/kg IV) in 25 patients with first-relapse high-grade astrocytoma.[3][12] The combination was found to be well-tolerated, with most adverse events being Grade 1 or 2.[3][4] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival at 6 months (PFS6) compared to a historical control of bevacizumab monotherapy.[3][4][12]

Efficacy EndpointResult
Overall Response Rate (ORR)56%
    - Complete Response (CR)17%
    - Partial Response (PR)39%
Progression-Free Survival at 6 Months (PFS6)31.4%
Overall Survival at 6 Months (OS6)68%
Table 2: Efficacy of this compound plus Bevacizumab in Recurrent High-Grade Astrocytoma (Phase II).[3][4][12]

Other Clinical Investigations: this compound has also been studied in a Phase I trial in patients with advanced solid tumors, where it demonstrated clinical activity.[8] Furthermore, it has been investigated in patients with KRAS-mutant NSCLC and breast cancer, with preliminary data suggesting prolonged disease control when combined with chemotherapy.[3][8][9]

Key Experimental Protocols

Protocol: Murine Xenograft Model for Efficacy Evaluation

This protocol provides a representative methodology for assessing the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model, based on published studies.[5][10]

  • Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent rejection of human tumor tissue.

  • Tumor Implantation:

    • Human cancer cells (e.g., 1.2 x 10⁶ HCT116 cells) or PDX tumor fragments are suspended in a suitable medium (e.g., PBS or Matrigel).[10]

    • The suspension is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a palpable size (e.g., 40-100 mm³).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

    • Once tumors reach the target size, mice are randomized into treatment and control groups (e.g., n=8-10 per group).

  • Drug Formulation and Administration:

    • This compound (or an analog like TVB-3664) is formulated for oral administration (e.g., in 30% PEG400 in water).

    • The drug is administered daily via oral gavage at a specified dose (e.g., 3 mg/kg).[11] The control group receives the vehicle solution.

  • Monitoring and Endpoints:

    • Animal body weight and tumor volume are monitored throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study (due to tumor size limits or a pre-defined duration), animals are euthanized.

  • Tissue Analysis:

    • Tumors are excised, weighed, and processed for further analysis (e.g., Western blot for pathway markers, metabolomics, or immunohistochemistry).[5][13]

Xenograft_Workflow cluster_treatment Treatment Phase (Daily) start Start: Tumor Cell/Tissue Preparation implant Subcutaneous Implantation into Immunocompromised Mice start->implant growth Tumor Growth Monitoring (Calipers) implant->growth randomize Randomization into Cohorts when Tumors Reach Target Volume growth->randomize treat_drug This compound Group (Oral Gavage) randomize->treat_drug Group 1 treat_vehicle Vehicle Control Group (Oral Gavage) randomize->treat_vehicle Group 2 monitor Ongoing Monitoring: - Tumor Volume - Body Weight treat_drug->monitor treat_vehicle->monitor endpoint Study Endpoint Reached (e.g., Tumor Burden Limit) monitor->endpoint analysis Tumor Excision & Analysis (Weight, IHC, WB, etc.) endpoint->analysis

Protocol: 3D Spheroid Outgrowth Assay

This protocol is representative of methods used to assess the impact of this compound on cell invasion and motility in vitro.[7]

  • Cell Culture: TNBC or other relevant cancer cells are cultured under standard conditions.

  • Spheroid Formation: Cells are seeded into ultra-low attachment plates to promote the formation of 3D spheroids over 2-3 days.

  • Matrigel Embedding: Individual spheroids are transferred into a bed of Matrigel (or similar basement membrane extract) in a multi-well plate.

  • Treatment: Once the Matrigel has solidified, media containing either DMSO (vehicle control) or this compound (e.g., 1 µM) is added to the wells.

  • Imaging and Analysis:

    • The outgrowth of cells from the central spheroid into the surrounding matrix is imaged at regular intervals (e.g., every 24 hours for several days) using a microscope.

    • The area of outgrowth is quantified using image analysis software (e.g., ImageJ).

  • Interpretation: A reduction in the area of outgrowth in the this compound-treated wells compared to the control indicates an inhibition of cell motility and invasion.

Conclusion

This compound presents a targeted therapeutic approach that exploits the metabolic reprogramming inherent in many cancers. Its mechanism of inhibiting FASN directly targets the de novo lipogenesis pathway, leading to robust preclinical antitumor activity and promising clinical signals, particularly in difficult-to-treat cancers like recurrent glioblastoma. The favorable safety profile and oral bioavailability further enhance its clinical potential.[3][4] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond, and on exploring rational combination strategies with other targeted therapies or chemotherapies to overcome resistance and improve patient outcomes.[8]

References

Methodological & Application

Denifanstat In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denifanstat (TVB-2640) is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process crucial for the proliferation and survival of cancer cells, which exhibit upregulated FASN activity.[2][4] By inhibiting FASN, this compound disrupts lipid metabolism, leading to reduced cell signaling, induction of apoptosis, and inhibition of cell proliferation in susceptible tumor cells.[2] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its biological effects by binding to and inhibiting the activity of FASN.[2] This enzyme is the terminal and rate-limiting step in the DNL pathway, which converts dietary carbohydrates into fatty acids.[3][5] In many cancer types, this pathway is highly active to meet the increased demand for lipids for membrane synthesis, energy storage, and signaling molecules.[4] Inhibition of FASN by this compound leads to a depletion of downstream lipid products, which in turn affects multiple cellular processes including cell growth, proliferation, and survival.[2]

Data Presentation

Quantitative Efficacy of this compound
ParameterValueAssay TypeReference
IC50 0.052 µMFASN Inhibition[6]
EC50 0.072 µMFASN Inhibition[6]

Experimental Protocols

FASN Enzymatic Activity Assay (Spectrophotometric)

This protocol describes a method to determine the inhibitory activity of this compound on FASN by measuring the decrease in NADPH absorbance at 340 nm.

Materials:

  • Purified human FASN enzyme

  • This compound

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 6.5-7.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in the assay buffer to achieve a range of desired concentrations.

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the assay buffer.

  • Assay Reaction:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Purified FASN enzyme

      • This compound at various concentrations (or DMSO for control)

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Initiate Reaction:

    • To each well, add a mixture of acetyl-CoA and malonyl-CoA to start the reaction.

    • Immediately after, add NADPH.

  • Measure Absorbance:

    • Measure the absorbance at 340 nm at 37°C every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation by determining the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of FASN inhibition against the logarithm of this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the effect of this compound on the proliferation of cancer cells.[7][8][9]

Materials:

  • Cancer cell line known to overexpress FASN (e.g., PC-3, MDA-MB-231)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader capable of reading absorbance at 570 nm

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (or vehicle control).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration to determine the EC50 value.

Visualizations

Denifanstat_Signaling_Pathway cluster_DNL De Novo Lipogenesis (DNL) Pathway cluster_Inhibition cluster_Cellular_Effects Downstream Cellular Effects Glucose Dietary Sugars (e.g., Glucose) AcetylCoA Acetyl-CoA Glucose->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Palmitate Palmitate MalonylCoA->Palmitate NADPH -> NADP+ FASN Fatty Acid Synthase (FASN) Lipid_Synthesis Decreased Lipid Synthesis (Triglycerides, Phospholipids) Palmitate->Lipid_Synthesis This compound This compound This compound->FASN Inhibition Cell_Signaling Altered Cell Signaling Lipid_Synthesis->Cell_Signaling Cell_Proliferation Inhibition of Cell Proliferation Cell_Signaling->Cell_Proliferation Apoptosis Induction of Apoptosis Cell_Signaling->Apoptosis

Caption: this compound inhibits FASN, blocking palmitate synthesis and downstream cellular processes.

FASN_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - FASN Enzyme - this compound Dilutions - Substrates (Acetyl-CoA, Malonyl-CoA) - NADPH plate_prep Add Enzyme and this compound to 96-well plate reagents->plate_prep pre_incubation Pre-incubate at 37°C plate_prep->pre_incubation reaction_start Initiate reaction with Substrates and NADPH pre_incubation->reaction_start read_absorbance Measure NADPH absorbance (340 nm) over time reaction_start->read_absorbance calculate_rate Calculate Rate of NADPH Oxidation read_absorbance->calculate_rate plot_data Plot % Inhibition vs. [this compound] calculate_rate->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50

Caption: Workflow for the FASN enzymatic activity assay.

References

Application Notes and Protocols for Denifanstat in Mouse Models of NASH

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers utilizing Denifanstat and its surrogates in preclinical mouse models of non-alcoholic steatohepatitis (NASH). The protocols are designed for professionals in drug development and related scientific fields.

Introduction to this compound

Quantitative Data Summary

The following tables summarize the dosages and significant outcomes of this compound's surrogate, TVB-3664, in various mouse models of NASH.

Table 1: TVB-3664 Dosage and Administration in Mouse Models of NASH

Mouse ModelNASH Induction MethodCompoundDosageAdministration RouteTreatment DurationReference
C57BL/6JWestern Diet (40% fat, 20% fructose, 2% cholesterol)TVB-366410 mg/kgOral gavage, once daily8 weeks[3]
C57BL/6JWestern Diet + Carbon Tetrachloride (CCl4)TVB-36643, 5, or 10 mg/kgOral gavage, once daily12 weeks[2]
C57BL/6JFast-Food Diet (FFD)TVB-36645 mg/kgOral gavage, once daily10 weeks[4]
C57BL/6JHigh-Fat/Fructose/Cholesterol Diet (HFFCD)TVB-3664Not specifiedOral gavage, once daily8 weeks[5]

Table 2: Summary of Preclinical Efficacy of FASN Inhibition in NASH Mouse Models

Mouse ModelCompoundKey FindingsReference
Diet-induced NASHTVB-3664Reduced NAFLD Activity Score (NAS), fibrosis score, plasma ALT and triglycerides.[3]
Diet and CCl4-induced NASHTVB-3664Dose-dependent reduction in liver fibrosis, collagen deposition, and expression of profibrotic genes. Reduced tumor development.[2]
LDL receptor knockout mice with dyslipidemia and MASHTVB-3664Reduced circulating cholesterol, development of atherosclerosis, and improved liver histology (steatosis, inflammation, fibrosis).[4][6][7]
Diet-induced, biopsy-confirmed NASHTVB-3664Reversed steatohepatitis, reduced hepatocyte ballooning, inflammation, and steatosis. Lowered plasma ALT and AST. Diminished liver triglycerides and cholesterol.[5]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of FASN inhibitors in mouse models of NASH.

Protocol 1: Induction of NASH using a Western Diet and CCl4

This protocol describes the induction of a fibrotic NASH model in mice, which closely mimics the features of human NASH.[8]

Materials:

  • 6-week-old male C57BL/6J mice

  • High-Fat/High-Cholesterol Western Diet (e.g., 40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]

  • Sugar water solution (18.9 g/L D-(+)-Glucose and 23.1 g/L D-(-)-Fructose)[3]

  • Carbon Tetrachloride (CCl4)

  • Corn oil or other suitable vehicle for CCl4

  • TVB-3664

Procedure:

  • Acclimatize mice for at least one week upon arrival.

  • At the end of the 24-week period, sacrifice the mice and collect blood and liver tissue for analysis.

Protocol 2: Therapeutic Intervention in an Established Diet-Induced NASH Model

This protocol is designed to evaluate the therapeutic efficacy of a compound in mice with pre-existing NASH and fibrosis.

Materials:

  • Male C57BL/6J mice

  • Western Diet (40 kcal% fat, 20 kcal% fructose, 2% cholesterol)[3]

  • TVB-3664

  • Vehicle for TVB-3664

Procedure:

  • Feed mice the Western Diet for an extended period (e.g., 44 weeks) to establish NASH and fibrosis.[3]

  • Perform a pre-treatment liver biopsy to confirm the presence of NASH with fibrosis.[3]

  • Randomize mice into treatment and vehicle control groups.

  • Administer TVB-3664 (e.g., 10 mg/kg) or vehicle orally once daily for 8 weeks while continuing the Western Diet.[3]

  • At the end of the treatment period, collect terminal samples for histological and biochemical analysis.

Endpoint Analysis
  • Histology: Liver sections should be stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red or Masson's trichrome for evaluation of fibrosis. The NAFLD Activity Score (NAS) should be used for grading.

  • Biochemical Analysis: Plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) should be measured as markers of liver injury. Plasma lipids (triglycerides, cholesterol) should also be assessed.

Visualizations

Signaling Pathway of FASN Inhibition in NASH

FASN_Inhibition_Pathway Diet High Carbohydrate/Fat Diet DNL De Novo Lipogenesis (DNL) Diet->DNL FASN Fatty Acid Synthase (FASN) DNL->FASN Upregulation Palmitate Palmitate & Lipotoxic Lipids FASN->Palmitate Steatosis Hepatic Steatosis (Fat Accumulation) Palmitate->Steatosis Inflammation Inflammation (e.g., IL-1β release) Palmitate->Inflammation Fibrosis Fibrosis (Stellate Cell Activation) Palmitate->Fibrosis NASH NASH Progression Steatosis->NASH Inflammation->NASH Fibrosis->NASH This compound This compound (TVB-2640) TVB-3664 This compound->FASN Inhibition

Caption: Mechanism of this compound in ameliorating NASH.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Start Start: 6-week-old C57BL/6J mice Induction NASH Induction (e.g., Western Diet +/- CCl4) Start->Induction Biopsy Optional: Pre-treatment Liver Biopsy Induction->Biopsy Randomization Randomization Induction->Randomization Biopsy->Randomization Treatment Treatment Groups: - Vehicle Control - this compound Surrogate (e.g., TVB-3664) Randomization->Treatment Administration Daily Oral Gavage (8-12 weeks) Treatment->Administration Endpoint Endpoint Analysis Administration->Endpoint Histology Histopathology (H&E, Sirius Red) NAFLD Activity Score (NAS) Endpoint->Histology Biochemistry Plasma Analysis (ALT, AST, Lipids) Endpoint->Biochemistry Gene_Expression Gene Expression (RT-qPCR) (e.g., Col1a1, aSMA) Endpoint->Gene_Expression

References

Application Notes and Protocols for Western Blot Analysis of FASN Expression Following Denifanstat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denifanstat (formerly TVB-2640) is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process crucial for the proliferation of cancer cells and a contributor to the pathophysiology of metabolic diseases like non-alcoholic steatohepatitis (NASH).[1][2][4] By blocking FASN, this compound disrupts these processes, leading to reduced tumor growth and improvements in liver health in conditions such as NASH.[2][3] This application note provides a detailed protocol for analyzing the expression of FASN in biological samples following treatment with this compound using Western blot analysis.

Principle of FASN Inhibition by this compound

This compound is an orally bioavailable inhibitor that specifically targets FASN.[5] The inhibition of FASN by this compound leads to a downstream reduction in the production of palmitate. This disruption of fatty acid synthesis has been shown to induce apoptosis in cancer cells and reduce steatosis, inflammation, and fibrosis in preclinical models of NASH.[2] Western blot analysis is a fundamental technique to verify the molecular effects of this compound by quantifying the protein levels of its target, FASN.

Data Presentation

The following table summarizes the quantitative analysis of FASN protein expression in LNCaP and C4-2 prostate cancer cell lines after treatment with 50 μM this compound (TVB-2640) for 24 and 48 hours. The data is derived from densitometric analysis of Western blot results, normalized to a loading control (e.g., β-actin or GAPDH).

Cell LineTreatment GroupTreatment Duration (hours)Normalized FASN Expression (Relative to Control)
LNCaPControl (Vehicle)241.00
LNCaPThis compound (50 μM)240.65[6]
LNCaPControl (Vehicle)481.00
LNCaPThis compound (50 μM)480.40[6]
C4-2Control (Vehicle)241.00
C4-2This compound (50 μM)240.70[6]
C4-2Control (Vehicle)481.00
C4-2This compound (50 μM)480.55[6]

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the cells of interest (e.g., cancer cell lines known to overexpress FASN or primary hepatocytes) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Culture Conditions: Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Once the cells have reached the desired confluency (typically 60-70%), replace the existing medium with fresh medium containing either this compound at various concentrations or the vehicle (DMSO) as a control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

II. Protein Lysate Preparation
  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to the culture dish.

  • Scraping and Collection: Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.

III. Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Standard Curve: Prepare a standard curve using a known concentration of a protein standard, such as bovine serum albumin (BSA).

  • Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.

  • Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.

IV. SDS-PAGE and Western Blotting
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel). Also, load a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FASN (e.g., rabbit anti-FASN) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

V. Data Analysis
  • Densitometry: Quantify the band intensities for FASN and the loading control using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the FASN band intensity to the corresponding loading control band intensity for each sample.

  • Relative Expression: Express the normalized FASN expression in the this compound-treated samples relative to the vehicle-treated control.

Visualizations

Denifanstat_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Downstream Effects Growth_Factors Growth Factors GF_Receptor Growth Factor Receptor Growth_Factors->GF_Receptor PI3K PI3K GF_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Acetyl_CoA Acetyl-CoA Acetyl_CoA->FASN Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate Lipid_Droplets Lipid Droplet Formation Palmitate->Lipid_Droplets Cell_Proliferation Cell Proliferation & Survival Palmitate->Cell_Proliferation This compound This compound This compound->FASN Inhibits

Caption: Signaling pathway of FASN and the inhibitory action of this compound.

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quantification Protein Quantification (BCA/Bradford) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-FASN) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis End End: Quantified FASN Expression Analysis->End

Caption: Experimental workflow for Western blot analysis of FASN expression.

References

Denifanstat in Oncology: Application Notes and Protocols for Clinical Trial Endpoint Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial endpoints and associated protocols for the investigational drug denifanstat in the context of oncology. This compound is an orally bioavailable, selective inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in various cancers and crucial for tumor cell proliferation and survival.[1][2][3] By targeting FASN, this compound disrupts the production of palmitate, a key fatty acid, thereby inducing apoptosis and inhibiting the growth of cancer cells.[2][3]

Mechanism of Action in Oncology

This compound's primary mechanism of action is the inhibition of FASN. In normal cells, FASN activity is generally low, with cells relying on circulating lipids. However, many cancer types, including breast, prostate, and others, exhibit upregulated FASN activity to meet the high metabolic demands of rapid cell division and membrane synthesis.[3][4] Inhibition of FASN by this compound leads to a depletion of downstream lipid products, which are essential for membrane formation, energy storage, and signaling molecule synthesis. This disruption of lipid metabolism in cancer cells results in cell cycle arrest, induction of apoptosis, and ultimately, a reduction in tumor growth.[3]

Signaling Pathway

denifanstat_mechanism_of_action cluster_cell Cancer Cell Dietary Sugars Dietary Sugars Acetyl-CoA Acetyl-CoA Dietary Sugars->Acetyl-CoA FASN FASN (Fatty Acid Synthase) Acetyl-CoA->FASN Palmitate Palmitate FASN->Palmitate De Novo Lipogenesis Cell Proliferation Cell Proliferation Complex Lipids Complex Lipids Palmitate->Complex Lipids Apoptosis Apoptosis Membrane Synthesis Membrane Synthesis Complex Lipids->Membrane Synthesis Membrane Synthesis->Cell Proliferation This compound This compound This compound->FASN Inhibition

Caption: Mechanism of action of this compound in cancer cells.

Preclinical and Clinical Development in Oncology

This compound has been evaluated in preclinical models and early-phase clinical trials for various solid tumors. A Phase 1 study in patients with advanced, heavily pretreated solid tumors demonstrated clinical activity in certain patient populations.[5] Furthermore, a Phase 2 clinical trial investigated this compound (also known as TVB-2640) in combination with bevacizumab for patients with recurrent high-grade astrocytoma.[6]

Clinical Trial Endpoints in Oncology

The following tables summarize the key clinical trial endpoints for this compound in oncology, based on available data from completed studies.

Table 1: Phase 2 Study of this compound with Bevacizumab in Recurrent High-Grade Astrocytoma
Endpoint TypeEndpoint NameDefinitionResults
Primary Progression-Free Survival at 6 months (PFS6)Percentage of patients alive and without disease progression at 6 months.31.4%[6]
Secondary Overall Response Rate (ORR)Proportion of patients with a complete or partial response to treatment.56% (17% Complete Response, 39% Partial Response)[6]
Secondary Overall Survival at 6 months (OS6)Percentage of patients alive at 6 months.68%[6]
Safety Adverse Events (AEs)Incidence, nature, and severity of treatment-related adverse events.Most frequent AEs were palmar-plantar erythrodysesthesia, hypertension, mucositis, dry eye, fatigue, and skin infection (mostly Grade 1 or 2).[6]

Experimental Protocols

Detailed protocols are essential for the accurate and reproducible assessment of clinical trial endpoints. The following sections outline the methodologies for key experiments cited in this compound oncology trials.

Protocol 1: Assessment of Progression-Free Survival (PFS) and Overall Response Rate (ORR) in Solid Tumors

1. Patient Population:

  • Patients with histologically confirmed recurrent high-grade astrocytoma.

  • Measurable disease as per Response Assessment in Neuro-Oncology (RANO) criteria.

  • Adequate organ function (hematological, renal, and hepatic).

2. Treatment Regimen:

  • This compound administered orally at a specified dose and schedule.

  • Bevacizumab administered intravenously at a standard dose and schedule.

  • Treatment continued until disease progression or unacceptable toxicity.[6]

3. Tumor Assessment:

  • Baseline tumor assessments, including brain MRI, performed within 28 days prior to starting treatment.

  • Follow-up tumor assessments performed every 8 weeks.

  • Tumor response and progression evaluated by an independent radiology review committee using RANO criteria.

4. Data Analysis:

  • PFS is defined as the time from the start of treatment to the first documentation of disease progression or death from any cause.

  • ORR is the sum of complete responses (CR) and partial responses (PR).

  • PFS and OS curves are generated using the Kaplan-Meier method.

Experimental Workflow for a Phase 2 Oncology Trial

experimental_workflow Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Informed Consent & Eligibility Check Treatment Cycle 1 Treatment Cycle 1 Baseline Assessment->Treatment Cycle 1 Tumor Imaging & Bloodwork Tumor Assessment 1 Tumor Assessment 1 Treatment Cycle 1->Tumor Assessment 1 After 8 weeks Treatment Cycle n Treatment Cycle n Tumor Assessment 1->Treatment Cycle n Continue if no progression Tumor Assessment n Tumor Assessment n Treatment Cycle n->Tumor Assessment n End of Treatment End of Treatment Tumor Assessment n->End of Treatment Progression or Toxicity Follow-up Follow-up End of Treatment->Follow-up Survival Monitoring

Caption: A generalized experimental workflow for a Phase 2 oncology clinical trial.

Future Directions in Oncology

While much of the recent focus for this compound has shifted to metabolic diseases like MASH, its mechanism of action remains highly relevant for oncology.[5][7][8][9] The favorable safety profile and signals of efficacy in early trials suggest that further investigation of this compound, both as a monotherapy and in combination with other anticancer agents, is warranted in various cancer types where FASN is overexpressed. Future studies may explore rational combinations with chemotherapy, targeted therapies, or immunotherapies to enhance anti-tumor activity and overcome resistance mechanisms.

References

Application Notes and Protocols for Measuring NAFLD Activity Score with Denifanstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver (steatosis) in individuals with minimal or no alcohol consumption. A progressive form of NAFLD, nonalcoholic steatohepatitis (NASH), involves liver inflammation and damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. The NAFLD Activity Score (NAS) is a crucial tool in the histological assessment of NAFLD, providing a semi-quantitative evaluation of disease severity based on the grades of steatosis, lobular inflammation, and hepatocellular ballooning.[1][2][3]

Denifanstat is an investigational, orally administered small molecule that selectively inhibits the enzyme fatty acid synthase (FASN).[4][5] FASN is a key enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of fatty acids from carbohydrates.[4][6] In NAFLD and NASH, the DNL pathway is often upregulated, contributing to excessive lipid accumulation in the liver. By inhibiting FASN, this compound aims to reduce hepatic steatosis, inflammation, and fibrosis, the three main drivers of NASH.[6][7] Clinical trials have demonstrated that treatment with this compound can lead to significant improvements in the NAFLD Activity Score.[7][8][9][10]

These application notes provide a detailed overview of the methodologies for measuring the NAFLD Activity Score in the context of evaluating the therapeutic effects of this compound.

This compound: Mechanism of Action

This compound's primary mechanism of action is the inhibition of fatty acid synthase (FASN), a critical enzyme in the de novo lipogenesis pathway. This pathway converts dietary sugars into fatty acids, primarily palmitate.[4][6] In patients with NAFLD and NASH, there is an increase in FASN activity, leading to an overproduction of fatty acids and subsequent accumulation of triglycerides in hepatocytes (steatosis). This compound's inhibition of FASN directly counteracts this process. The reduction in lipotoxicity is believed to have downstream effects on mitigating inflammation and fibrosis.[6][11]

Dietary_Sugars Dietary Sugars De_Novo_Lipogenesis De Novo Lipogenesis (DNL) Dietary_Sugars->De_Novo_Lipogenesis FASN Fatty Acid Synthase (FASN) De_Novo_Lipogenesis->FASN Upregulated in NASH Palmitate Palmitate Synthesis FASN->Palmitate This compound This compound This compound->FASN Inhibits Steatosis Hepatic Steatosis (Fat Accumulation) Palmitate->Steatosis Inflammation Inflammation Steatosis->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis NASH_Progression NASH Progression Fibrosis->NASH_Progression

This compound's Mechanism of Action in NAFLD/NASH.

Quantitative Data from Clinical Trials

Clinical studies, such as the FASCINATE-1 and FASCINATE-2 trials, have provided quantitative data on the efficacy of this compound in improving the NAFLD Activity Score and resolving NASH.

EndpointThis compoundPlacebop-valueReference
FASCINATE-2 (52 Weeks)
≥2-point reduction in NAS without worsening of fibrosis52%20%0.0001[9]
NASH resolution with ≥2-point reduction in NAS without worsening of fibrosis36%13%0.002[9]
Fibrosis improvement by ≥1 stage without worsening of NASH41%18%0.005[9]
FASCINATE-2 (ITT Population)
≥2-point reduction in NAS without worsening of fibrosis38%16%0.0035[10][12]
MASH resolution with ≥2-point reduction in NAS without worsening of fibrosis26%11%0.0173[10][12]

NAS: NAFLD Activity Score; ITT: Intention-to-Treat; MASH: Metabolic Dysfunction-Associated Steatohepatitis.

Experimental Protocols

The evaluation of the NAFLD Activity Score is a multi-step process that begins with a liver biopsy and concludes with a pathologist's semi-quantitative assessment of a stained tissue section.

cluster_0 Pre-analytical cluster_1 Analytical cluster_2 Post-analytical A Liver Biopsy Acquisition B Tissue Fixation (10% Neutral Buffered Formalin) A->B C Tissue Processing (Dehydration, Clearing, Infiltration) B->C D Paraffin Embedding C->D E Microtomy (Sectioning) D->E F H&E Staining E->F G Histopathological Evaluation F->G H NAFLD Activity Score (NAS) Calculation G->H

Experimental Workflow for NAS Assessment.
Liver Biopsy and Tissue Processing

A standardized protocol is crucial for preserving tissue integrity and ensuring accurate histological assessment.

a. Liver Biopsy Acquisition:

  • Liver biopsies are typically obtained via a percutaneous approach using ultrasound guidance.[13]

  • The tissue sample should be of adequate size for histological evaluation.

b. Tissue Fixation:

  • Immediately upon collection, place the liver biopsy specimen in a container with 10% neutral buffered formalin.

  • Ensure the volume of formalin is at least 10 times the volume of the tissue to ensure proper fixation.

  • Fixation time should be between 6 to 24 hours.

c. Tissue Processing (Dehydration, Clearing, and Infiltration): This process is typically automated using a tissue processor.

  • Dehydration: Sequentially immerse the fixed tissue in increasing concentrations of ethanol (e.g., 70%, 95%, 100%) to remove water.

  • Clearing: Replace the ethanol with a clearing agent, such as xylene, which is miscible with both ethanol and paraffin wax.

  • Infiltration: Infiltrate the tissue with molten paraffin wax to provide support for sectioning.

d. Paraffin Embedding:

  • Orient the processed tissue in a mold filled with molten paraffin wax.

  • Allow the wax to solidify, forming a paraffin block containing the tissue.

e. Microtomy (Sectioning):

  • Mount the paraffin block on a microtome.

  • Cut thin sections (typically 4-5 µm thick).

  • Float the sections on a warm water bath to remove wrinkles.

  • Mount the sections onto glass slides.

Hematoxylin and Eosin (H&E) Staining

H&E staining is the standard method for visualizing tissue morphology for NAS assessment.

a. Deparaffinization and Rehydration:

  • Immerse the slides in xylene to dissolve the paraffin wax.

  • Rehydrate the tissue by passing the slides through decreasing concentrations of ethanol and finally into water.

b. Staining:

  • Hematoxylin: Stain the slides in a hematoxylin solution (e.g., Mayer's or Harris') to stain cell nuclei blue/purple.

  • Differentiation: Briefly rinse in a weak acid solution to remove excess hematoxylin.

  • Bluing: Immerse in a weak alkaline solution to turn the nuclei blue.

  • Eosin: Counterstain with an eosin solution to stain the cytoplasm and extracellular matrix in shades of pink.

c. Dehydration and Mounting:

  • Dehydrate the stained sections through increasing concentrations of ethanol and clear in xylene.

  • Apply a coverslip using a mounting medium.

NAFLD Activity Score (NAS) Scoring

The NAS is the unweighted sum of the scores for steatosis, lobular inflammation, and hepatocellular ballooning.[1] A trained pathologist, blinded to the treatment allocation, should perform the scoring.

a. Steatosis Score: The score is based on the percentage of hepatocytes containing fat droplets.

ScorePercentage of Steatotic Hepatocytes
0< 5%
15% - 33%
2> 33% - 66%
3> 66%

b. Lobular Inflammation Score: This score is based on the number of inflammatory foci per 200x field of view.

ScoreInflammatory Foci
0No foci
1< 2 foci per 200x field
22-4 foci per 200x field
3> 4 foci per 200x field

c. Hepatocellular Ballooning Score: This score reflects the degree of hepatocyte injury.

ScoreDescription
0None
1Few ballooned cells
2Many cells/prominent ballooning

d. Total NAS: The total NAS is calculated by summing the scores for steatosis, lobular inflammation, and hepatocellular ballooning, with a possible range of 0 to 8.

  • NAS < 3: Generally considered "not NASH"

  • NAS 3-4: Borderline NASH

  • NAS ≥ 5: Correlates with a diagnosis of NASH

Conclusion

The NAFLD Activity Score is an essential tool for assessing the severity of NAFLD and evaluating the efficacy of therapeutic interventions like this compound. The protocols outlined in these application notes provide a standardized framework for researchers and clinicians to accurately and reproducibly measure the histological changes in the liver in response to treatment. The promising results from clinical trials of this compound highlight the potential of FASN inhibition as a therapeutic strategy for NAFL and NASH, with the NAS serving as a key endpoint for demonstrating treatment benefit.

References

Application Notes and Protocols: In Vivo Imaging of Tumor Response to Denifanstat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denifanstat (formerly TVB-2640) is an orally bioavailable, potent, and selective first-in-class inhibitor of fatty acid synthase (FASN).[1][2][3] FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[4] Many cancer cells exhibit upregulated FASN expression and a heightened reliance on de novo lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production.[3][5] By inhibiting FASN, this compound disrupts these critical cellular processes, leading to reduced cell signaling, induction of apoptosis, and inhibition of tumor cell proliferation.[3]

In vivo imaging provides a non-invasive, longitudinal, and quantitative means to assess the pharmacodynamic effects and therapeutic efficacy of anticancer agents like this compound in preclinical and clinical settings.[6][7] Various imaging modalities can visualize and quantify biological processes that are directly or indirectly modulated by FASN inhibition. These application notes provide an overview and detailed protocols for leveraging in vivo imaging to monitor tumor response to this compound.

Mechanism of Action: FASN Inhibition

This compound targets FASN, a critical enzyme in the de novo lipogenesis pathway which converts dietary sugar metabolites into palmitate.[4] In cancer cells, this pathway is often hyperactive to meet the high demand for lipids.[8] Inhibition of FASN by this compound leads to a depletion of downstream lipid products, which in turn impacts membrane integrity, energy storage, and signaling pathways, ultimately inducing apoptosis and halting cell proliferation in tumor cells.[3][5]

cluster_0 Cytoplasm AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH Proliferation Tumor Cell Proliferation & Survival Apoptosis Apoptosis ComplexLipids Complex Lipids (e.g., Phospholipids, Triglycerides) Palmitate->ComplexLipids Signaling Signaling, Membrane Synthesis, Energy Storage ComplexLipids->Signaling Signaling->Proliferation This compound This compound This compound->FASN Inhibits

Caption: this compound's mechanism of action targeting FASN.

Key In Vivo Imaging Applications for this compound

Several in vivo imaging modalities can be employed to assess the therapeutic response to this compound by targeting different biological consequences of FASN inhibition.

  • PET Imaging of Cellular Proliferation: To monitor the anti-proliferative effects.

  • SPECT/PET Imaging of Apoptosis: To detect treatment-induced programmed cell death.

  • Magnetic Resonance Spectroscopy (MRS) of Lipid Metabolism: To directly measure changes in lipid composition within the tumor.

  • Bioluminescence Imaging (BLI) of Tumor Burden: For longitudinal tracking of tumor growth in preclinical models.

Application Note 1: PET Imaging of Cellular Proliferation with [¹⁸F]-FLT

Objective: To quantitatively assess the anti-proliferative effects of this compound in tumor-bearing animal models using 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]-FLT) Positron Emission Tomography (PET). [¹⁸F]-FLT is a thymidine analog that is taken up by proliferating cells and trapped intracellularly after phosphorylation by thymidine kinase 1 (TK1), an enzyme upregulated during the S-phase of the cell cycle. A reduction in [¹⁸F]-FLT uptake serves as a sensitive biomarker for an early anti-proliferative response.

Experimental Protocol

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD/SCID or nude mice) subcutaneously implanted with a human cancer cell line known to overexpress FASN (e.g., breast, prostate, or lung cancer cell lines).

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment.

2. Dosing Regimen:

  • Randomly assign animals to a vehicle control group and a this compound treatment group.

  • Administer this compound or vehicle orally, once daily, at a predetermined effective dose.

3. Imaging Procedure:

  • Perform baseline [¹⁸F]-FLT PET/CT scans before the first dose.

  • Acquire follow-up scans at various time points post-treatment (e.g., Day 3, Day 7, and Day 14).

  • Anesthetize mice and maintain body temperature.

  • Administer ~5-10 MBq of [¹⁸F]-FLT via tail vein injection.

  • Allow for a 60-minute tracer uptake period.

  • Acquire a 10-15 minute static PET scan, followed by a CT scan for anatomical co-registration.

4. Data Analysis:

  • Reconstruct PET and CT images.

  • Draw regions of interest (ROIs) around the tumor on the co-registered PET/CT images.

  • Calculate the mean and maximum standardized uptake values (SUVmean and SUVmax) for each tumor ROI.

  • Compare the percentage change in SUV from baseline between the treatment and control groups.

cluster_workflow [¹⁸F]-FLT PET Imaging Workflow Start Tumor-Bearing Mouse Model Baseline Baseline [¹⁸F]-FLT PET/CT Scan Start->Baseline Treatment Administer this compound or Vehicle (Daily) Baseline->Treatment FollowUp Follow-up PET/CT Scans (e.g., Day 3, 7, 14) Treatment->FollowUp Analysis ROI Analysis: Calculate % Change in SUVmax FollowUp->Analysis End Assess Anti-proliferative Response Analysis->End

Caption: Workflow for monitoring tumor proliferation with [¹⁸F]-FLT PET.

Expected Quantitative Data
Treatment GroupTime PointMean Tumor Volume (mm³)Mean SUVmax of [¹⁸F]-FLT% Change in SUVmax from Baseline
Vehicle Baseline125 ± 153.5 ± 0.40%
Day 7250 ± 303.8 ± 0.5+8.6%
Day 14500 ± 554.1 ± 0.6+17.1%
This compound Baseline128 ± 183.6 ± 0.50%
Day 7150 ± 252.1 ± 0.3-41.7%
Day 14165 ± 301.8 ± 0.4-50.0%

Application Note 2: Imaging Apoptosis with [⁹⁹mTc]-Annexin V

Objective: To visualize and quantify apoptosis induced by this compound in tumors using [⁹⁹mTc]-Annexin V SPECT (Single Photon Emission Computed Tomography). Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.

Experimental Protocol

1. Animal Model and Dosing:

  • Follow the same procedures for animal model setup and dosing as described in Application Note 1.

2. Imaging Procedure:

  • Perform baseline and post-treatment SPECT/CT scans (e.g., at 48h and 96h after the first dose, when apoptosis is expected to peak).

  • Anesthetize mice.

  • Administer ~15-20 MBq of [⁹⁹mTc]-Annexin V via tail vein injection.

  • Allow for a 2-4 hour tracer uptake period.

  • Acquire a 20-30 minute SPECT scan, followed by a CT scan for anatomical localization.

3. Data Analysis:

  • Reconstruct SPECT/CT images.

  • Draw ROIs on the tumor and a contralateral muscle tissue (for background).

  • Calculate the tumor-to-muscle uptake ratio.

  • Compare the change in tumor-to-muscle ratio from baseline between the treated and control groups.

Expected Quantitative Data
Treatment GroupTime PointMean Tumor Volume (mm³)Mean Tumor-to-Muscle Ratio% Change in Ratio from Baseline
Vehicle Baseline122 ± 141.5 ± 0.20%
48 hours145 ± 181.6 ± 0.3+6.7%
96 hours170 ± 221.5 ± 0.20%
This compound Baseline126 ± 161.4 ± 0.30%
48 hours120 ± 153.8 ± 0.5+171.4%
96 hours115 ± 143.1 ± 0.4+121.4%

Application Note 3: Bioluminescence Imaging (BLI) of Tumor Burden

Objective: To longitudinally monitor the overall tumor burden and growth kinetics in response to this compound treatment in preclinical models using cancer cells engineered to express luciferase.

Experimental Protocol

1. Animal Model:

  • Use immunodeficient mice orthotopically or subcutaneously implanted with a cancer cell line stably expressing firefly luciferase.

2. Dosing Regimen:

  • As described in previous protocols.

3. Imaging Procedure:

  • Acquire baseline BLI images before treatment initiation.

  • Perform imaging weekly or bi-weekly.

  • Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

  • Wait for 10-15 minutes for substrate distribution.

  • Anesthetize the mice and place them in a light-tight imaging chamber.

  • Acquire images with an exposure time of 1 second to 5 minutes, depending on signal intensity.

4. Data Analysis:

  • Draw ROIs over the tumor area.

  • Quantify the total photon flux (photons/second) within the ROI.

  • Plot the average photon flux over time for both treatment and control groups to visualize tumor growth curves.

cluster_logic Logical Relationship of Imaging Biomarkers This compound This compound Treatment FASN_Inhibition FASN Inhibition This compound->FASN_Inhibition Lipid_Depletion Decreased De Novo Lipogenesis FASN_Inhibition->Lipid_Depletion Apoptosis_Increase Increased Apoptosis Lipid_Depletion->Apoptosis_Increase Prolif_Decrease Decreased Proliferation Lipid_Depletion->Prolif_Decrease Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis_Increase->Tumor_Growth_Inhibition AnnexinV Increased [⁹⁹mTc]-Annexin V Uptake (SPECT) Apoptosis_Increase->AnnexinV detected by Prolif_Decrease->Tumor_Growth_Inhibition FLT Decreased [¹⁸F]-FLT Uptake (PET) Prolif_Decrease->FLT detected by BLI Decreased Bioluminescence Signal (BLI) Tumor_Growth_Inhibition->BLI detected by

Caption: Relationship between this compound's effects and imaging biomarkers.

Expected Quantitative Data
Treatment GroupTime PointAverage Photon Flux (x 10⁶ p/s)Fold Change from Baseline
Vehicle Day 05.2 ± 0.81.0
Day 715.6 ± 2.13.0
Day 1448.2 ± 5.59.3
Day 21125.1 ± 15.224.1
This compound Day 05.5 ± 0.91.0
Day 78.1 ± 1.21.5
Day 149.5 ± 1.51.7
Day 2111.2 ± 2.02.0

Conclusion

In vivo imaging offers powerful, non-invasive tools to elucidate the pharmacodynamics and efficacy of the FASN inhibitor this compound. PET with [¹⁸F]-FLT can provide early evidence of anti-proliferative response, while SPECT with [⁹⁹mTc]-Annexin V can confirm the induction of apoptosis. For preclinical studies, BLI offers a high-throughput method for longitudinally monitoring overall tumor burden. The integration of these imaging strategies into drug development programs can accelerate the evaluation of this compound and provide crucial insights into its mechanism of action in a living organism.

References

Troubleshooting & Optimization

Denifanstat solubility in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the use of Denifanstat in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable and selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3][4] FASN is a key enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for the synthesis of palmitate, a saturated fatty acid.[5] By inhibiting FASN, this compound blocks the production of palmitate, which can impact tumor cell growth, survival, and signaling pathways that are dependent on fatty acid synthesis.[5]

Q2: In which solvent should I dissolve this compound for cell culture experiments?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][6][7] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q3: What is the recommended final concentration of DMSO in the cell culture medium?

A3: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% (v/v) DMSO is generally considered safe for most cell lines.[8] You should always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Q4: How should I store the this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitate forms in the cell culture medium upon adding this compound working solution. The concentration of this compound in the aqueous medium exceeds its solubility limit. This can happen if the working solution is not diluted sufficiently or if there is a significant temperature difference between the stock solution and the medium.- Ensure the final concentration of this compound is within the working range for your cell line.- Pre-warm the cell culture medium to 37°C before adding the this compound working solution.[1]- Add the this compound working solution dropwise to the medium while gently swirling.- If precipitation persists, consider preparing a more diluted intermediate stock in DMSO before the final dilution in the medium.[1] Sonication can also be used to aid dissolution.[1][4]
Cells are detaching or showing signs of toxicity in the vehicle control group. The final concentration of DMSO is too high for your specific cell line.- Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cells.- Reduce the final DMSO concentration to below 0.1% if possible.
Inconsistent results between experiments. - Variability in stock solution preparation.- Repeated freeze-thaw cycles of the stock solution.- Inconsistent cell seeding density or passage number.- Ensure accurate weighing and dissolving of this compound for the stock solution.- Aliquot the stock solution to minimize freeze-thaw cycles.[4]- Maintain consistent cell culture practices, including using cells within a specific passage number range and ensuring uniform seeding density.
No observable effect of this compound on the cells. - The concentration of this compound is too low.- The incubation time is too short.- The cell line is not sensitive to FASN inhibition.- Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.- Increase the incubation time of the treatment.- Verify the expression of FASN in your cell line, as cells with low FASN expression may be less sensitive.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

Parameter Value Reference
Molecular Weight 439.55 g/mol [1][2][3][6][7]
CAS Number 1399177-37-7[1][2][3][7]
Synonyms TVB-2640, FASN-IN-2, ASC-40[1][2][4][7]
Solubility in DMSO 88 - 262.5 mg/mL (200.2 - 597.2 mM)[1][6][7]
IC₅₀ (FASN) 0.052 µM[1][3][4][7]
EC₅₀ 0.072 µM[1][3][4][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 439.55 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 0.0043955 g (4.3955 mg) of this compound.

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 4.3955 mg of this compound.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary.[1][4]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[4]

Protocol 2: Treatment of Cells in Culture with this compound

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight.

  • The next day, prepare the this compound working solutions by serially diluting the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Important: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.

  • Carefully remove the old medium from the cells and wash once with sterile PBS.

  • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, proceed with your downstream assays (e.g., cell viability assay, western blot, etc.). A study on triple-negative breast cancer cell lines used 1 µM this compound for up to 9 days in a spheroid outgrowth assay.

Visualizations

Denifanstat_Solution_Preparation_Workflow Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw a Stock Aliquot store->thaw dilute Serially Dilute in Culture Medium thaw->dilute dmso_control Prepare Medium with DMSO thaw->dmso_control add_to_cells Add to Cells dilute->add_to_cells add_control Add to Control Cells dmso_control->add_control FASN_Signaling_Pathway Simplified FASN Signaling Pathway and Inhibition by this compound cluster_pathway De Novo Lipogenesis Pathway cluster_effects Downstream Cellular Effects Glucose Glucose / Acetyl-CoA FASN Fatty Acid Synthase (FASN) Glucose->FASN Palmitate Palmitate FASN->Palmitate Lipids Complex Lipids (Triglycerides, Phospholipids) Palmitate->Lipids Membrane Membrane Synthesis & Lipid Rafts Lipids->Membrane Signaling Lipid-Mediated Signaling Lipids->Signaling Energy Energy Storage Lipids->Energy Proliferation Cell Proliferation & Survival Membrane->Proliferation Signaling->Proliferation This compound This compound This compound->FASN Inhibits

References

Technical Support Center: Overcoming Denifanstat Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Denifanstat in cancer cell lines.

Troubleshooting Guide

This guide addresses common issues observed during experiments with this compound and offers potential solutions and next steps.

Observed Issue Potential Cause Recommended Action
1. Decreased sensitivity to this compound (IC50 increase >3-fold). Development of acquired resistance.- Confirm resistance by comparing IC50 values with the parental cell line. - Investigate underlying molecular mechanisms (See FAQ 2). - Explore combination therapies to re-sensitize cells (See FAQ 3).
2. Cells initially respond to this compound but then resume proliferation. Clonal selection of a resistant subpopulation.- Perform single-cell cloning to isolate and characterize resistant clones. - Analyze molecular markers of resistance in the resistant clones.
3. Variable response to this compound across different cancer cell lines. Intrinsic differences in cellular metabolism and signaling.- Characterize the baseline expression of FASN and activation of key signaling pathways (e.g., PI3K/Akt, AMPK) in your cell lines. - Consider that cell lines with high basal activation of pro-survival pathways may be less sensitive.
4. Inconsistent results in cell viability assays. Experimental variability.- Ensure consistent cell seeding density and drug concentrations. - Verify the stability and activity of your this compound stock solution. - Use a positive control (a known sensitive cell line) in your assays.

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of action of this compound?

This compound is an orally bioavailable small molecule inhibitor of Fatty Acid Synthase (FASN). FASN is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid. Cancer cells often exhibit upregulated FASN activity to meet the high demand for lipids required for membrane synthesis, energy storage, and signaling. By inhibiting FASN, this compound disrupts these processes, leading to reduced cell proliferation and induction of apoptosis in susceptible cancer cells.

FAQ 2: What are the potential molecular mechanisms behind acquired resistance to this compound?

While specific mechanisms for this compound are still under investigation, resistance to FASN inhibitors in general can arise from several molecular alterations:

  • Upregulation of Pro-Survival Signaling Pathways: Increased activation of pathways like PI3K/Akt and AMP-activated protein kinase (AMPK) can promote cell survival and bypass the cytotoxic effects of FASN inhibition.

  • Metabolic Reprogramming: Cancer cells may adapt by increasing the uptake of exogenous fatty acids to compensate for the blockade of de novo synthesis.

  • Alterations in Downstream Apoptotic Pathways: Overexpression of FASN has been shown to confer resistance to other chemotherapeutic agents by inhibiting drug-induced ceramide production and subsequent apoptosis. This mechanism may also contribute to this compound resistance.

  • Genetic Mutations: While not yet documented for this compound, mutations in the FASN gene could potentially alter drug binding and efficacy. The sensitivity of some cancers to other FASN inhibitors has been linked to mutations in genes like KRAS and TP53.

FAQ 3: What strategies can be employed in the lab to overcome this compound resistance?

Based on the known mechanisms of FASN inhibitor resistance, several strategies can be explored:

  • Combination Therapy:

    • With PI3K/Akt Inhibitors: Given the role of this pathway in resistance, co-treatment with a PI3K or Akt inhibitor may re-sensitize cells to this compound.

    • With BH3 Mimetics: FASN inhibition can prime cancer cells for apoptosis. Combining this compound with BH3 mimetics (e.g., Venetoclax, Navitoclax) could synergistically induce cell death.

    • With Standard Chemotherapies: FASN inhibition has been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.

  • Targeting Fatty Acid Uptake: Inhibiting fatty acid transporters (e.g., CD36) in combination with this compound could prevent cancer cells from compensating through exogenous lipid uptake.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound (TVB-2640) in Sensitive Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Calu-6Lung Carcinoma~0.1
Colo-205Colorectal Carcinoma~0.2
22Rv1Prostate CancerNot specified
PC-3M/HOXB13KDProstate CancerNot specified

Note: This table represents data from various sources and experimental conditions. IC50 values should be determined empirically for your specific cell line and assay conditions.

Key Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

  • Determine the initial IC50: First, establish the baseline sensitivity of the parental cancer cell line to this compound by performing a dose-response curve and calculating the IC50 value.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.

  • Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach approximately 80% confluency, passage them into fresh media containing the same concentration of this compound.

  • Dose Escalation: Once the cells are proliferating steadily at the initial concentration, increase the concentration of this compound in the culture medium by 1.5 to 2-fold.

  • Repeat and Select: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.

  • Characterize the Resistant Line: Once the cells are stably proliferating at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response curve to confirm the shift in IC50.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol can be used to assess changes in key signaling proteins in response to this compound treatment or in resistant cell lines.

  • Cell Lysis: Treat cells as required, then wash with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-AMPK, AMPK, FASN) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Denifanstat_Signaling_Pathway cluster_cell Cancer Cell This compound This compound FASN FASN This compound->FASN inhibition Palmitate Palmitate FASN->Palmitate synthesis AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Lipid_Synthesis Lipid Synthesis (Membranes, Signaling Lipids) Palmitate->Lipid_Synthesis Cell_Proliferation Cell Proliferation & Survival Lipid_Synthesis->Cell_Proliferation

Caption: Mechanism of action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of this compound Resistance cluster_bypass Bypass Strategies This compound This compound FASN FASN This compound->FASN inhibition Survival Cell Survival & Proliferation FASN->Survival PI3K_Akt ↑ PI3K/Akt Pathway PI3K_Akt->Survival AMPK ↑ AMPK Activation AMPK->Survival Exogenous_FA ↑ Exogenous Fatty Acid Uptake Exogenous_FA->Survival

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_characterization Characterization Methods cluster_strategies Combination Therapies start Observe Decreased This compound Sensitivity confirm Confirm IC50 Shift (>3-fold) start->confirm develop Develop Resistant Line (Protocol 1) confirm->develop Yes characterize Molecular Characterization develop->characterize western Western Blot (p-Akt, p-AMPK) characterize->western metabolomics Metabolomics (Fatty Acid Uptake) characterize->metabolomics genomics Genomic/Transcriptomic Analysis characterize->genomics overcome Strategies to Overcome Resistance characterize->overcome combo_pi3k This compound + PI3K/Akt Inhibitor overcome->combo_pi3k combo_bh3 This compound + BH3 Mimetic overcome->combo_bh3

Caption: Workflow for addressing this compound resistance.

Technical Support Center: Optimizing Denifanstat Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the in vivo delivery of Denifanstat. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate successful preclinical research.

Frequently Asked Questions (FAQs) for this compound In Vivo Delivery

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable small molecule that selectively inhibits Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[4] In many cancer cells and in certain metabolic diseases, the FASN pathway is significantly upregulated to support rapid cell proliferation and survival.[4][5] By inhibiting FASN, this compound disrupts the production of necessary lipids, leading to an induction of apoptosis and inhibition of cell proliferation in susceptible cells.[5]

Q2: What is a recommended formulation for in vivo preclinical studies of this compound?

A2: A commonly used formulation for administering this compound in vivo via oral gavage is a solution composed of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is recommended to dissolve this compound in the solvents sequentially, ensuring the solution is clear before adding the next component. Heating and/or sonication can be used to aid dissolution.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Q3: What are the key considerations for oral administration of this compound in animal models?

A3: Oral gavage is a common method for administering this compound in preclinical models such as mice.[2][6] Key considerations include:

  • Accurate Dosing: Calculate the dose volume based on the animal's most recent body weight.

  • Proper Technique: Ensure personnel are well-trained in oral gavage to minimize stress and prevent injury to the animal, such as esophageal trauma or accidental tracheal administration.[7][8][9]

  • Animal Welfare: Monitor animals for any signs of distress during and after the procedure.[7][9][10]

  • Fasting: Depending on the study design, fasting the animal prior to dosing may be required to standardize absorption.[7]

Q4: How can I assess the in vivo efficacy of this compound?

A4: In vivo efficacy can be assessed by monitoring pharmacodynamic markers and therapeutic outcomes. This can include:

  • Target Engagement: Measuring the inhibition of FASN activity in tumor or tissue samples. This can be evaluated by analyzing changes in the levels of lipids, metabolites, proteins, and RNA that are downstream of FASN.[11]

  • Tumor Growth Inhibition: In oncology models, tumor volume can be measured over time in response to treatment.[2][3][6]

  • Biomarker Analysis: In models of metabolic diseases like MASH, efficacy can be determined by assessing markers of liver health, such as liver fat content, inflammation, and fibrosis.[12]

Troubleshooting Guide for this compound In Vivo Experiments

This guide addresses common issues that may arise during the in vivo administration and evaluation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Formulation - Improper solvent ratio- Low temperature- High drug concentration- Prepare the formulation by adding solvents sequentially, ensuring each component is fully dissolved before adding the next.[1]- Gentle heating or sonication can be used to aid dissolution.[1]- Prepare the formulation fresh before each use.[1]- If precipitation persists, consider optimizing the formulation by adjusting the ratios of co-solvents, surfactants, and aqueous components.[13][14]
High Variability in Pharmacokinetic (PK) Data - Inconsistent oral gavage technique- Food effects on absorption- Animal stress- Ensure all personnel are consistently following a standardized oral gavage protocol.[7][8]- Standardize the fasting period for all animals before dosing to minimize variability in gastrointestinal absorption.[7]- Acclimate animals to handling and the gavage procedure to reduce stress-induced physiological changes.[7]
Lack of In Vivo Efficacy Despite In Vitro Potency - Poor oral bioavailability- Rapid metabolism and clearance- Insufficient target engagement at the administered dose- Conduct a pilot pharmacokinetic study to determine the plasma and tissue exposure of this compound.[15]- Increase the dosing frequency or concentration if exposure is found to be suboptimal and within tolerated limits.- Evaluate target engagement in tissue samples to confirm that this compound is reaching its site of action and inhibiting FASN.[11]
Adverse Events in Animal Models (e.g., weight loss, distress) - Formulation toxicity- On-target or off-target drug toxicity- Complications from oral gavage procedure- If formulation-related toxicity is suspected, administer a vehicle-only control group.- Evaluate the tolerability of this compound by starting with a dose-ranging study to determine the maximum tolerated dose (MTD).- Re-evaluate the oral gavage technique to ensure it is not causing injury or undue stress to the animals.[9][10]

Detailed Experimental Protocols

1. Preparation of this compound Formulation for Oral Gavage

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

    • Sterile conical tubes

    • Pipettes and tips

    • Vortex mixer

    • Sonicator bath (optional)

    • Heating block or water bath (optional)

  • Procedure:

    • Calculate the required amount of this compound and each vehicle component based on the desired final concentration and volume.

    • In a sterile conical tube, weigh the calculated amount of this compound powder.

    • Add the required volume of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved.

    • Sequentially, add the required volume of PEG300 to the solution and vortex until the solution is clear.

    • Add the required volume of Tween 80 and vortex until the solution is homogenous.

    • Finally, add the required volume of sterile saline and vortex thoroughly to obtain the final formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).[1]

    • If any precipitation is observed, gently warm the solution (e.g., to 37°C) and/or sonicate for a few minutes to aid dissolution.

    • Prepare this formulation fresh on the day of the experiment.

2. Protocol for Oral Gavage Administration in Mice

  • Materials:

    • Mouse of the appropriate strain, age, and sex

    • Prepared this compound formulation

    • Appropriately sized gavage needle (ball-tipped)

    • Syringe (e.g., 1 mL)

    • Scale for weighing the mouse

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume.

    • Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.

    • Gently but firmly restrain the mouse by the scruff of the neck to immobilize its head. The head and body should be in a straight line.[8]

    • Insert the gavage needle into the mouth, slightly to one side of the tongue.

    • Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle.[9] If resistance is met, withdraw and reposition.

    • Once the needle is properly inserted into the esophagus (to a pre-measured depth), slowly dispense the liquid from the syringe.

    • After administration, gently and smoothly withdraw the gavage needle.

    • Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of immediate distress, such as coughing or difficulty breathing.[7][10]

3. General Protocol for a Pilot Pharmacokinetic (PK) Study

  • Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.

  • Procedure:

    • Acclimate animals for a sufficient period before the study.

    • Fast animals overnight (with access to water) if required by the study design.

    • Administer a single oral dose of the this compound formulation.

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a small cohort of animals at each time point (serial sampling from the same animals is also possible depending on the blood volume required and institutional guidelines).

    • Process the blood samples to obtain plasma (e.g., by centrifugation using tubes containing an anticoagulant like EDTA).

    • Store plasma samples at -80°C until analysis.

    • Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

    • Plot the mean plasma concentration versus time and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).[15]

Visualizations

FASN_Signaling_Pathway cluster_input Cellular Inputs cluster_pathway De Novo Lipogenesis Pathway cluster_output Cellular Processes Glucose Glucose Citrate Citrate Glucose->Citrate AcetylCoA Acetyl-CoA Citrate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Lipid_Synthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) Palmitate->Lipid_Synthesis Membrane_Formation Cell Membrane Formation Lipid_Synthesis->Membrane_Formation Cell_Proliferation Cell Proliferation & Survival Membrane_Formation->Cell_Proliferation This compound This compound This compound->FASN

Caption: this compound inhibits the FASN enzyme in the de novo lipogenesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis & Interpretation Formulation Prepare this compound Formulation Dosing Oral Gavage Administration Formulation->Dosing Animal_Prep Animal Acclimation & Weighing Animal_Prep->Dosing PK_Study Pharmacokinetic (PK) Blood Sampling Dosing->PK_Study Efficacy_Study Efficacy Assessment (e.g., Tumor Volume) Dosing->Efficacy_Study PD_Study Pharmacodynamic (PD) Target Engagement Analysis Dosing->PD_Study Data_Analysis Data Analysis (PK parameters, Statistical Tests) PK_Study->Data_Analysis Efficacy_Study->Data_Analysis PD_Study->Data_Analysis Results Interpretation of Results Data_Analysis->Results

References

Denifanstat Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Denifanstat in cell culture media. Understanding the stability of a compound under experimental conditions is critical for the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an orally bioavailable inhibitor of Fatty Acid Synthase (FASN).[1][2] FASN is a key enzyme in the de novo lipogenesis pathway, which is responsible for the synthesis of palmitate, a saturated fatty acid.[3] In many cancer cells, FASN is overexpressed, and these cells rely on increased fatty acid production for their growth and survival.[1][4] this compound blocks FASN, thereby preventing palmitate synthesis, which can lead to the inhibition of tumor cell proliferation and induction of apoptosis.[1][2]

Q2: How should I prepare and store this compound for cell culture experiments?

This compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, it is recommended to prepare fresh working solutions by diluting the stock solution in your cell culture medium immediately before use. To avoid precipitation when diluting, it is advisable to pre-warm both the stock solution and the culture medium to 37°C. If precipitation occurs, sonication can be used to aid dissolution. Stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years, protected from light. It is best to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: Is there any data on the stability of this compound in cell culture media over time?

Currently, there is no publicly available quantitative data, such as half-life, specifically detailing the stability of this compound in common cell culture media like DMEM or RPMI-1640 under standard cell culture conditions (37°C, 5% CO₂).

Q4: What is known about the general chemical stability of this compound?

This compound belongs to the benzoylpiperidine class of compounds.[3][5] Benzoylpiperidine derivatives are generally considered to be metabolically stable.[3][5] However, the stability of any compound in a complex biological matrix like cell culture medium can be influenced by various factors.

Q5: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of a small molecule like this compound in cell culture media:

  • Media Components: Components in the media, such as reducing agents (e.g., cysteine) or metal ions (e.g., iron, copper), can potentially interact with and degrade the compound.[6][7]

  • pH and Temperature: The pH and temperature of the culture environment are critical. While standard conditions are typically pH 7.4 and 37°C, deviations can impact compound stability.

  • Presence of Cells: Cellular metabolism can contribute to the degradation of the compound.

  • Light Exposure: Although not explicitly stated for this compound, many small molecules are light-sensitive. It is good practice to protect solutions from light.

Troubleshooting Guide

Issue Possible Cause Recommendation
Inconsistent experimental results Degradation of this compound over the course of the experiment.Determine the stability of this compound in your specific cell culture setup using the protocol below. Consider replacing the media with freshly prepared this compound at regular intervals based on your stability data.
Precipitation of this compound in media Low solubility in aqueous media, especially at high concentrations or low temperatures.Prepare fresh dilutions for each experiment. Pre-warm the stock solution and media to 37°C before mixing. Use sonication to aid dissolution if necessary. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation.
Loss of compound detected by LC-MS Adsorption to plasticware (e.g., culture plates, pipette tips).The nonspecific binding of small molecules to cell culture plates can be significant.[2] Consider using low-adsorption plasticware. Include a "no-cell" control to assess loss due to adsorption versus degradation.

Quantitative Data Summary

As specific stability data for this compound in cell culture media is not publicly available, researchers are encouraged to determine this experimentally. The following table template can be used to summarize your findings.

Cell Culture Medium Temperature (°C) Time (hours) This compound Concentration (% of Initial) Calculated Half-life (hours)
e.g., DMEM + 10% FBS370100%User Determined
6User Determined
12User Determined
24User Determined
48User Determined
72User Determined
e.g., RPMI-1640 + 10% FBS370100%User Determined
6User Determined
12User Determined
24User Determined
48User Determined
72User Determined

Experimental Protocols

Protocol for Determining this compound Stability in Cell Culture Media

This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the concentration of this compound in cell culture medium over a specified time course under standard cell culture conditions.

Materials:

  • This compound

  • DMSO (or other appropriate solvent for stock solution)

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Sterile, low-adsorption microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Appropriate solvents for extraction and mobile phase (e.g., acetonitrile, methanol, water with formic acid)

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation:

    • Aliquot the working solution into sterile, low-adsorption tubes or a multi-well plate.

    • At time zero (T=0), immediately process one aliquot as described in the "Sample Processing" section below.

    • Place the remaining aliquots in a 37°C, 5% CO₂ incubator.

  • Time Points: Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Processing (Extraction):

    • For each time point, transfer an aliquot of the this compound-containing medium to a new tube.

    • Add an excess of a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol) to precipitate proteins from the serum in the medium.

    • Vortex the sample vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the dissolved this compound, to a clean tube or an HPLC vial.

  • Analysis by HPLC or LC-MS:

    • Analyze the supernatant from each time point using a validated HPLC or LC-MS method to quantify the concentration of this compound.

    • A standard curve of this compound in the same medium (processed at T=0) should be prepared to ensure accurate quantification.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time.

    • From this plot, you can determine the half-life (t½) of this compound in your cell culture medium.

Visualizations

FASN_Signaling_Pathway Dietary_Sugars Dietary Sugars Citrate Citrate Dietary_Sugars->Citrate Acetyl_CoA Acetyl-CoA Citrate->Acetyl_CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FASN Fatty Acid Synthase (FASN) Malonyl_CoA->FASN Palmitate Palmitate FASN->Palmitate De Novo Lipogenesis Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Palmitate->Complex_Lipids Cell_Growth Tumor Cell Growth & Survival Complex_Lipids->Cell_Growth This compound This compound This compound->FASN Inhibition

Caption: FASN signaling pathway and the inhibitory action of this compound.

Stability_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Prep_Working Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Aliquot Aliquot for Time Points Prep_Working->Aliquot T0_Sample Process T=0 Sample Aliquot->T0_Sample Incubate Incubate at 37°C, 5% CO₂ Aliquot->Incubate Extract Protein Precipitation & Supernatant Collection T0_Sample->Extract Collect_Samples Collect Samples at Various Time Points Incubate->Collect_Samples T=x hours Collect_Samples->Extract Analyze Analyze by HPLC or LC-MS Extract->Analyze Data_Analysis Calculate % Remaining & Determine Half-life Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining this compound stability.

References

Troubleshooting inconsistent results with Denifanstat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and addressing common questions that may arise during experimentation with Denifanstat.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, selective inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a critical enzyme in the de novo lipogenesis (DNL) pathway, which is responsible for converting dietary carbohydrates into fatty acids.[4] In pathological conditions such as metabolic dysfunction-associated steatohepatitis (MASH) and certain cancers, FASN is often overexpressed.[3][5] By inhibiting FASN, this compound blocks the production of palmitate, a saturated fatty acid, thereby reducing fat accumulation, inflammation, and fibrosis in the liver.[3][6][7]

Q2: We are observing significant variability in efficacy between our experimental groups. What could be the cause of these inconsistent results?

Inconsistent results with this compound can stem from several factors. Preclinical and clinical studies have demonstrated efficacy, but variability can be influenced by:

  • Baseline Characteristics of the Study Population: The FASCINATE-2 clinical trial enrolled patients with biopsy-confirmed MASH and moderate-to-severe fibrosis (stage F2 or F3).[8][9] The therapeutic effect of this compound may be more pronounced in populations with this specific disease staging. Variability in baseline liver fat content, fibrosis stage, and underlying metabolic conditions can all contribute to differential responses.

  • Diet and Metabolism: Since this compound targets the DNL pathway, which is influenced by dietary sugar intake, variations in the diet of preclinical models or human subjects could lead to inconsistent outcomes.[4]

  • Drug Adherence and Metabolism: In a research setting, ensuring consistent dosing and accounting for individual differences in drug metabolism is crucial for reproducible results.

Q3: Some subjects in our study are reporting side effects such as dry skin and eye disorders. Are these known adverse events?

Yes, these are known and commonly reported treatment-emergent adverse events associated with this compound. In the FASCINATE-2 Phase 2b trial, the most common treatment-related adverse events included:

  • Skin and subcutaneous tissue disorders (e.g., alopecia, dry skin).[7][8]

  • Eye disorders (e.g., dry eye).[6][7][8]

  • Gastrointestinal disorders.[8]

These side effects were generally reported as mild to moderate (Grade 1 or 2).[10] Researchers should monitor for these events and document them accordingly.

Troubleshooting Guides

Issue: Sub-optimal Efficacy or Lack of Response in an In Vitro Model

  • Confirm FASN Expression: Verify that the cell line being used has sufficient expression of Fatty Acid Synthase (FASN). This compound's efficacy is dependent on the presence of its target.

  • Optimize Drug Concentration: The IC50 of this compound for FASN is approximately 0.052 μM, with an EC50 of 0.072 μM in cellular assays.[11] Ensure that the concentrations used in your experiments are within the effective range.

  • Assess Cellular Palmitate Levels: To confirm the mechanism of action in your model, measure the levels of palmitate or total fatty acids after treatment. A significant reduction would indicate target engagement.

Issue: Unexpected Off-Target Effects in Preclinical Models

  • Review Dosing and Administration: Ensure that the dosage and administration route are consistent with established protocols. The FASCINATE-2 trial used a 50 mg oral once-daily dose in humans.[9] Dosing for preclinical models should be appropriately scaled.

  • Evaluate Animal Diet: The composition of the animal's diet, particularly the carbohydrate content, can impact the DNL pathway and potentially influence the effects of this compound. A standardized diet is recommended to reduce variability.

  • Monitor for Known Adverse Events: Proactively monitor for the known side effects observed in clinical trials, such as skin and eye issues, to determine if they are present in your preclinical model.[7][8]

Data from the FASCINATE-2 Phase 2b Clinical Trial

The following table summarizes key efficacy endpoints from the 52-week FASCINATE-2 trial, which evaluated the effect of 50 mg daily this compound versus placebo in patients with MASH and F2/F3 fibrosis.[7][8][9]

Efficacy EndpointThis compound (50 mg)Placebop-value
MASH resolution without worsening of fibrosis36%13%0.002
≥2-point reduction in NAS without worsening of fibrosis52%20%0.0001
≥1 stage improvement in fibrosis without worsening of MASH41%18%0.005
≥30% reduction in liver fat (MRI-PDFF)65%21%<0.0001

Key Experimental Protocols

FASCINATE-2 Phase 2b Clinical Trial Methodology

  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled trial.[8][9][10]

  • Patient Population: 168 patients with biopsy-confirmed MASH, a NAFLD Activity Score (NAS) of ≥4, and moderate-to-severe fibrosis (stage F2 or F3).[8][9]

  • Treatment Arms: Patients were randomized in a 2:1 ratio to receive either 50 mg of oral this compound once daily or a matching placebo.[8][9]

  • Primary Endpoints:

    • The proportion of patients achieving MASH resolution with a ≥2-point reduction in NAS without worsening of fibrosis.[6]

    • The proportion of patients achieving a ≥2-point reduction in NAS without worsening of fibrosis.[6]

  • Key Secondary Endpoints:

    • Improvement in fibrosis by at least one stage without worsening of MASH.[8]

    • Reduction in liver fat as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[4]

  • Assessment: Liver biopsies were performed at the beginning and end of the 52-week treatment period and were assessed by a central pathologist.[8][9]

Visualizations

Denifanstat_Signaling_Pathway Dietary_Sugars Dietary Sugars (e.g., Fructose) DNL_Pathway De Novo Lipogenesis (DNL) Pathway Dietary_Sugars->DNL_Pathway FASN Fatty Acid Synthase (FASN) DNL_Pathway->FASN Palmitate Palmitate (Saturated Fatty Acid) FASN->Palmitate Liver_Fat Liver Fat Accumulation (Steatosis) Palmitate->Liver_Fat This compound This compound This compound->Block Inflammation Inflammation Liver_Fat->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis MASH MASH Progression Fibrosis->MASH

Caption: Mechanism of action of this compound in inhibiting the FASN pathway.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Protocol Verify Experimental Protocol (Dosing, Administration) Start->Check_Protocol Check_Model Assess Experimental Model (Cell Line, Animal Strain) Start->Check_Model Check_Reagents Confirm Reagent Quality (this compound Purity, Vehicle) Start->Check_Reagents Consistent Are Protocols Consistent? Check_Protocol->Consistent Appropriate Is Model Appropriate? Check_Model->Appropriate High_Quality Are Reagents High Quality? Check_Reagents->High_Quality Consistent->Appropriate Yes Revise_Protocol Revise Protocol Consistent->Revise_Protocol No Appropriate->High_Quality Yes Appropriate->Revise_Protocol No Analyze_Baseline Analyze Baseline Data (e.g., Fibrosis Stage, Fat Content) High_Quality->Analyze_Baseline Yes High_Quality->Revise_Protocol No Stratify_Groups Stratify Experimental Groups Analyze_Baseline->Stratify_Groups Consult_Support Consult Technical Support Stratify_Groups->Consult_Support If issues persist

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Denifanstat interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interactions of Denifanstat with common laboratory assays. The following information is intended to help troubleshoot unexpected results and provide a deeper understanding of this compound's mechanism of action and its effects on various biomarkers.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in liver enzyme levels (ALT, AST) in our experimental models treated with this compound. Is this indicative of assay interference?

A1: No, this is not indicative of assay interference. This compound has been shown in clinical trials to cause a reduction in liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[1][2][3][4] This is an expected physiological response due to this compound's mechanism of action as a fatty acid synthase (FASN) inhibitor, which reduces fat accumulation, inflammation, and fibrosis in the liver.[3][5][6]

Q2: Our lipid panel assays are showing a slight increase in triglyceride levels after this compound treatment. Is our assay performing correctly?

A2: Yes, your assay is likely performing correctly. A slight increase in triglyceride (TG) levels has been observed in patients treated with this compound.[1][6][7] This is accompanied by a change in the composition of fatty acids, with an increase in polyunsaturated fatty acids and a decrease in saturated fatty acids.[1][7] This is a known metabolic effect of FASN inhibition and not a result of assay interference.

Q3: We have noted a decrease in LDL-cholesterol in our samples. Is this a direct interference of this compound with the cholesterol assay?

A3: This is an expected pharmacological effect of this compound and not a direct assay interference. Treatment with this compound has been observed to reduce LDL-cholesterol levels, particularly in patients with baseline levels ≥100mg/dL.[1][4][6][7]

Q4: We are using a biomarker for de novo lipogenesis, tripalmitin, and see a significant reduction in its levels. Could this compound be interfering with the measurement?

A4: The reduction in tripalmitin is a direct and expected consequence of this compound's mechanism of action. This compound is a potent inhibitor of fatty acid synthase (FASN), the key enzyme responsible for de novo lipogenesis (the synthesis of new fatty acids). Tripalmitin is a triglyceride composed of three palmitic acid molecules, a primary product of FASN. Therefore, a reduction in tripalmitin levels is a strong indicator of successful target engagement by this compound and not an assay artifact. A sustained reduction in tripalmitin has been documented in clinical trials.

Troubleshooting Guide

Issue: Unexpected Changes in Lipid Profile

If you observe alterations in your lipid panel results, such as decreased LDL-cholesterol and slightly elevated triglycerides, consider the following:

  • Review the Mechanism of Action: this compound inhibits FASN, which is a central enzyme in fatty acid synthesis. This directly impacts the lipidome.

  • Consult Published Data: Published clinical trial data for this compound consistently report these changes in lipid profiles.[1][4][6][7]

  • Consider Compositional Analysis: If feasible for your research, analyzing the fatty acid composition of the triglyceride fraction may reveal a shift towards more polyunsaturated fatty acids, confirming the on-target effect of this compound.[1][7]

Issue: Altered Liver Enzyme Readings

If you observe a decrease in liver enzymes such as ALT and AST, this is likely a true biological effect of this compound.

  • Biological Rationale: The reduction in liver fat and inflammation mediated by this compound is expected to lead to lower levels of liver enzymes, which are markers of liver damage.[3][5]

  • Validate with Histology: If your experimental setup allows, histological analysis of liver tissue can be used to correlate the decrease in liver enzymes with reduced steatosis, inflammation, and fibrosis.

Quantitative Data Summary

Table 1: Summary of this compound's Effect on Key Biomarkers from Clinical Trials

BiomarkerDirection of ChangeNotesReferences
Alanine Aminotransferase (ALT)Decrease indicates reduced liver injury.[1][2][3][4]
Aspartate Aminotransferase (AST)Decrease indicates reduced liver injury.[4]
LDL-CholesterolNotable in patients with baseline ≥100mg/dL.[1][4][6][7]
Triglycerides (TG)↑ (slight)Accompanied by a shift to more polyunsaturated fatty acids.[1][6][7]
TripalmitinBiomarker of de novo lipogenesis.
Liver Fat Content (MRI-PDFF)Significant reductions observed.[1][2][3]

Experimental Protocols

Protocol: Measurement of Liver Enzymes (ALT/AST)

This is a generalized protocol and should be adapted to the specific assay kit and instrumentation used.

  • Sample Preparation: Collect blood samples from control and this compound-treated subjects. Process the blood to obtain serum or plasma by centrifugation.

  • Assay Principle: These assays are typically enzymatic assays. For ALT, the enzyme catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate. The pyruvate is then used in a subsequent reaction that results in the oxidation of NADH to NAD+, which is measured by a decrease in absorbance at 340 nm. A similar principle applies to AST.

  • Procedure:

    • Bring reagents and samples to room temperature.

    • Add the appropriate volume of serum/plasma to a microplate well or cuvette.

    • Add the reaction reagent containing the necessary substrates and cofactors.

    • Incubate for the time specified in the kit manufacturer's instructions.

    • Measure the change in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity based on the rate of change of absorbance, using the extinction coefficient of NADH.

Protocol: Lipid Panel Analysis (Total Cholesterol, LDL, HDL, Triglycerides)

This is a generalized protocol. Automated clinical chemistry analyzers are typically used for these measurements.

  • Sample Preparation: Use serum or plasma from fasted subjects.

  • Assay Principle:

    • Triglycerides: Enzymatic assays that hydrolyze triglycerides to glycerol and free fatty acids. The glycerol is then measured, often through a series of coupled enzymatic reactions leading to a colored product or a change in NADH concentration.

    • Total Cholesterol: Enzymatic, colorimetric assays where cholesterol esters are hydrolyzed, and the resulting cholesterol is oxidized, producing a colored product or hydrogen peroxide which is then measured.

    • LDL-Cholesterol: Can be measured directly using specific enzymatic methods or calculated using the Friedewald equation (if triglycerides are <400 mg/dL).

  • Procedure: Follow the instructions provided by the manufacturer of the assay kits and the automated analyzer.

  • Data Analysis: The concentration of each analyte is determined by comparing the sample's signal to that of a calibrator with a known concentration.

Visualizations

Denifanstat_Mechanism_of_Action cluster_pathway De Novo Lipogenesis Pathway cluster_drug Drug Intervention cluster_effects Downstream Effects AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate (Saturated Fatty Acid) Dec_Palmitate ↓ Palmitate Synthesis FASN->Palmitate This compound This compound This compound->FASN Inhibits Dec_LiverFat ↓ Liver Fat Accumulation Dec_Palmitate->Dec_LiverFat Dec_Inflammation ↓ Inflammation Dec_LiverFat->Dec_Inflammation Dec_LiverEnzymes ↓ ALT, AST Dec_LiverFat->Dec_LiverEnzymes Dec_Fibrosis ↓ Fibrosis Dec_Inflammation->Dec_Fibrosis Dec_Inflammation->Dec_LiverEnzymes Dec_Fibrosis->Dec_LiverEnzymes

Caption: Mechanism of action of this compound in inhibiting de novo lipogenesis.

Troubleshooting_Lipid_Changes Start Unexpected Lipid Profile Changes Observed with this compound Treatment Question1 Are LDL levels decreased and/or Triglyceride levels slightly increased? Start->Question1 AnswerYes This is an expected pharmacological effect. Question1->AnswerYes Yes AnswerNo Investigate other potential causes of assay variability. Question1->AnswerNo No Reason This compound inhibits FASN, altering the metabolic flux of fatty acids. AnswerYes->Reason Action Proceed with experiment. Consider compositional analysis of lipids. Reason->Action

Caption: Troubleshooting guide for unexpected lipid profile changes.

References

Validation & Comparative

A Comparative Analysis of FASN Inhibitors in Acne: Denifanstat vs. TVB-3567

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acne vulgaris treatment is evolving, with a renewed focus on targeting the underlying pathophysiology of the disease. Among the novel mechanisms being explored, the inhibition of fatty acid synthase (FASN) has emerged as a promising strategy. FASN is a key enzyme in de novo lipogenesis (DNL), the process responsible for the production of lipids that contribute to sebum. Overproduction of sebum is a primary driver of acne. This guide provides a detailed comparison of two FASN inhibitors, Denifanstat and TVB-3567, based on available experimental data.

Mechanism of Action: Targeting Sebum Production and Inflammation

Both this compound and TVB-3567 are potent and selective small molecule inhibitors of FASN.[1][2] By blocking FASN, these compounds aim to reduce the synthesis of fatty acids, particularly palmitate, a key component of sebum.[1][3] This direct inhibition of lipogenesis in sebocytes is expected to decrease sebum production, a cornerstone of acne pathogenesis.[4][5] Furthermore, FASN inhibition has been shown to have anti-inflammatory effects by decreasing the secretion of pro-inflammatory cytokines.[4][5] This dual mechanism of action—reducing sebum and inflammation—positions FASN inhibitors as a compelling therapeutic approach for acne.[6]

Development Status and Clinical Advancement

This compound, also known as ASC40, is significantly more advanced in clinical development for acne.[1][4] It has successfully completed Phase 2 and Phase 3 clinical trials for the treatment of moderate to severe acne vulgaris.[7][8][9] In contrast, TVB-3567 is in the early stages of clinical development.[1] An Investigational New Drug (IND) application for TVB-3567 has been cleared by the FDA, and a first-in-human Phase 1 clinical trial was planned to initiate in 2025 to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy participants with or without acne.[1][10][11]

Preclinical and Clinical Data Summary

Due to the differing stages of development, a direct head-to-head comparison of clinical efficacy in acne models is not yet possible. However, the available data for this compound provides a benchmark for the potential of FASN inhibitors in this indication.

Table 1: Comparative Overview of this compound and TVB-3567
FeatureThis compound (ASC40)TVB-3567
Mechanism of Action Selective Fatty Acid Synthase (FASN) Inhibitor[4][12]Potent and selective Fatty Acid Synthase (FASN) Inhibitor[1][2]
Therapeutic Target Acne Vulgaris, Metabolic Dysfunction-Associated Steatohepatitis (MASH)[1][7]Acne Vulgaris[1]
Development Phase (Acne) Phase 3 Completed[7][8]Phase 1 Initiated[1][10]
Administration Oral, once-daily[7]Oral (inferred from preclinical development for other FASN inhibitors)
Reported Preclinical Activity Reduced facial sebum palmitic acid levels[4]Potent FASN inhibitory activity in human, rat, mouse, and dog cell lines; inhibited palmitate synthesis in a rat model[1]
Table 2: Summary of this compound Phase 3 Clinical Trial Efficacy Results (12 Weeks)[7][8]
Efficacy EndpointThis compound (50 mg once daily)Placebop-value
IGA Treatment Success Rate 33.17%14.58%< 0.0001
Mean Percent Reduction in Total Lesion Count 57.38%--
Placebo-Adjusted Reduction in Total Lesions 22.0%--
Mean Percent Reduction in Inflammatory Lesion Count 63.45%--
Placebo-Adjusted Reduction in Inflammatory Lesions 20.2%--
Mean Percent Reduction in Non-inflammatory Lesion Count 51.85%--

IGA Treatment Success is defined as an Investigator's Global Assessment score of 0 (clear) or 1 (almost clear) and at least a 2-point reduction from baseline.

Table 3: Summary of this compound Phase 2 Clinical Trial Efficacy Results (12 Weeks, 50 mg dose)[4][6]
Efficacy EndpointThis compound (50 mg once daily)Placebop-value
Placebo-Adjusted IGA Success Rate 14.3%--
Placebo-Adjusted IGA Reduction ≥2 points 16.2%--
Median Percentage Change in Total Lesion Count -27.1%-23.5%0.008
Median Percentage Change in Inflammatory Lesion Count -33.5%-13.0%0.003
Table 4: Safety and Tolerability of this compound (Phase 3)[9]
Adverse EventThis compound (50 mg once daily)Placebo
Dry Skin 6.3%2.9%
Dry Eye 5.9%3.8%

All treatment-related adverse events were reported as mild or moderate. No serious adverse events or Grade 3/4 adverse events were reported.[9]

Experimental Protocols

This compound Phase 3 Clinical Trial (NCT06192264)[7][8][13]
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial conducted in China.

  • Participants: 480 patients with moderate to severe acne vulgaris, defined by an Investigator's Global Assessment (IGA) score of 3 or 4.

  • Randomization: Patients were randomized in a 1:1 ratio to two treatment arms.

  • Treatment:

    • Arm 1: this compound 50 mg, administered orally once daily for 12 weeks.

    • Arm 2: Placebo, administered orally once daily for 12 weeks.

  • Primary Efficacy Endpoints (at Week 12):

    • Proportion of patients achieving "treatment success," defined as an IGA score of 0 (clear) or 1 (almost clear) and a reduction of at least 2 points from baseline.

    • Percentage change from baseline in total lesion count.

    • Percentage change from baseline in inflammatory lesion count.

  • Key Secondary Endpoint (at Week 12):

    • Percentage change from baseline in non-inflammatory lesion count.

  • Safety Assessments: Monitoring and recording of all adverse events, with severity grading.

TVB-3567 Planned Phase 1 Clinical Trial[1][10]
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy participants with or without acne.

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TVB-3567.

Visualizing the Pathways and Processes

To better illustrate the underlying mechanisms and experimental designs, the following diagrams are provided.

FASN_Inhibition_Pathway cluster_input Metabolic Precursors cluster_process De Novo Lipogenesis (DNL) cluster_output Pathophysiological Outcomes in Acne cluster_intervention Therapeutic Intervention Dietary Sugars Dietary Sugars Acetyl-CoA Acetyl-CoA Dietary Sugars->Acetyl-CoA FASN FASN (Fatty Acid Synthase) Acetyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Inflammation Inflammation FASN->Inflammation Contributes to Sebum Production Sebum Production Palmitate->Sebum Production Acne Lesions Acne Lesions Sebum Production->Acne Lesions Inflammation->Acne Lesions This compound / TVB-3567 This compound / TVB-3567 This compound / TVB-3567->FASN Inhibits

Caption: Mechanism of FASN inhibitors in acne.

Denifanstat_Phase3_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization (1:1) cluster_treatment 12-Week Treatment Period cluster_endpoints Primary & Secondary Endpoints Assessment at Week 12 Screening 480 Patients with Moderate to Severe Acne (IGA 3 or 4) Randomize Randomize Screening->Randomize Group A This compound 50 mg Once Daily (n=240) Randomize->Group A Group B Placebo Once Daily (n=240) Randomize->Group B Efficacy IGA Success Rate Lesion Count Reduction Group A->Efficacy Safety Adverse Event Monitoring Group A->Safety Group B->Efficacy Group B->Safety

Caption: this compound Phase 3 trial workflow.

Conclusion

This compound has demonstrated statistically significant and clinically meaningful efficacy in treating moderate to severe acne, coupled with a favorable safety profile in late-stage clinical trials.[7][8] As the first-in-class FASN inhibitor to show such results, it sets a high bar for other drugs in this class. TVB-3567, as another potent FASN inhibitor from the same developer, is positioned to build upon the knowledge gained from the this compound program.[1][13] While clinical data for TVB-3567 in acne is not yet available, its progression into Phase 1 is a significant step.[1] Future studies will be crucial to determine its comparative efficacy and safety profile. For now, the comprehensive data on this compound provides strong validation for FASN inhibition as a novel and effective therapeutic strategy for acne vulgaris.

References

A Comparative Analysis of Denifanstat and Rezdiffra for the Treatment of Nonalcoholic Steatohepatitis (NASH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH), recently renamed metabolic dysfunction-associated steatohepatitis (MASH), is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis. With no approved treatments until recently, the therapeutic landscape for NASH is rapidly evolving. This guide provides an objective comparison of two prominent therapeutic agents: Denifanstat, a novel fatty acid synthase (FASN) inhibitor, and Rezdiffra (Resmetirom), the first FDA-approved thyroid hormone receptor-beta (THR-β) agonist for NASH.

At a Glance: Key Differences

FeatureThis compoundRezdiffra (Resmetirom)
Mechanism of Action Inhibits fatty acid synthase (FASN), a key enzyme in de novo lipogenesis.[1][2][3]Selective agonist for thyroid hormone receptor-beta (THR-β).[4][5][6][7]
Developer Sagimet BiosciencesMadrigal Pharmaceuticals
Regulatory Status Granted Breakthrough Therapy Designation by the FDA; Phase 3 trials planned.[8][9]FDA-approved for the treatment of noncirrhotic NASH with moderate to advanced liver fibrosis.[5][10]
Administration Oral, once daily.[11]Oral, once daily.[5]

Efficacy Data: A Tabular Comparison

The following tables summarize the key efficacy endpoints from the most recent clinical trials for this compound (Phase 2b FASCINATE-2) and Rezdiffra (Phase 3 MAESTRO-NASH). It is important to note that these are not head-to-head trial results and direct comparisons should be made with caution due to potential differences in trial design and patient populations.

Table 1: Histological Endpoints
EndpointThis compound (FASCINATE-2, 52 weeks)[8][12][13]Rezdiffra (MAESTRO-NASH, 52 weeks)[14][15]
NASH Resolution without Worsening of Fibrosis 36% (vs. 13% placebo, p=0.002)25.9% (80mg) & 29.9% (100mg) (vs. 9.7% placebo, p<0.001)
Fibrosis Improvement of ≥1 Stage without Worsening of NASH 41% (vs. 18% placebo, p=0.005)24.2% (80mg) & 25.9% (100mg) (vs. 14.2% placebo, p<0.001)
≥2-point Reduction in NAS without Worsening of Fibrosis 52% (vs. 20% placebo, p=0.0001)Not Reported as a Primary Endpoint
Table 2: Biomarker and Imaging Endpoints
EndpointThis compound (FASCINATE-2)Rezdiffra (MAESTRO-NASH)
Relative Reduction in Liver Fat (MRI-PDFF ≥30%) 65% (vs. 21% placebo, p<0.0001)[13]Significant improvements in liver fat demonstrated.[4]
Reduction in Alanine Aminotransferase (ALT) Mean reduction of 30.5% (vs. 17.2% placebo)[13]Improvements in liver enzymes observed.[4]
LDL Cholesterol Statistically significant decrease.[16]Decreases in low-density lipoprotein (LDL) cholesterol levels.[4]

Mechanisms of Action: Signaling Pathways

The distinct mechanisms of action of this compound and Rezdiffra target different aspects of NASH pathophysiology.

This compound: Targeting De Novo Lipogenesis

This compound is an oral, selective inhibitor of fatty acid synthase (FASN), a critical enzyme in the de novo lipogenesis (DNL) pathway.[1][2] In NASH, FASN activity is upregulated, leading to the excessive production of palmitate, a saturated fatty acid. This contributes to hepatic steatosis, inflammation, and fibrosis.[2][3] By inhibiting FASN, this compound aims to reduce the three main drivers of NASH: fat accumulation, inflammation, and fibrosis.[1]

Denifanstat_MOA cluster_DNL De Novo Lipogenesis (DNL) Pathway cluster_NASH_Pathology NASH Pathophysiology Dietary_Sugars Dietary Sugars FASN FASN Dietary_Sugars->FASN Palmitate Palmitate (Saturated Fatty Acid) Steatosis Hepatic Steatosis (Fat Accumulation) Palmitate->Steatosis Inflammation Inflammation Palmitate->Inflammation Fibrosis Fibrosis Palmitate->Fibrosis FASN->Palmitate This compound This compound This compound->FASN Inhibits

Caption: this compound's mechanism of action in inhibiting the FASN enzyme.

Rezdiffra (Resmetirom): Modulating Hepatic Lipid Metabolism

Rezdiffra is a liver-directed, oral agonist of the thyroid hormone receptor-beta (THR-β), which is the predominant form of the thyroid hormone receptor in the liver.[4][6][7] THR-β plays a crucial role in regulating lipid metabolism.[4][6] In individuals with NASH, hepatic THR-β signaling is impaired.[4] By selectively activating THR-β, Rezdiffra aims to increase hepatic fat metabolism, reduce intrahepatic triglycerides, and thereby ameliorate the drivers of NASH.[4][5][17]

Rezdiffra_MOA cluster_Liver_Cell Hepatocyte cluster_NASH_Pathology NASH Pathophysiology THR_beta THR-β Receptor Gene_Expression Gene Expression (Lipid Metabolism) THR_beta->Gene_Expression Regulates Impaired_Metabolism Impaired Lipid Metabolism Gene_Expression->Impaired_Metabolism Restores Fat_Accumulation Hepatic Fat Accumulation Impaired_Metabolism->Fat_Accumulation Rezdiffra Rezdiffra (Resmetirom) Rezdiffra->THR_beta Activates

Caption: Rezdiffra's mechanism of action via THR-β activation.

Experimental Protocols: A High-Level Overview

This compound: FASCINATE-2 Trial

The FASCINATE-2 trial was a Phase 2b, 52-week, randomized, double-blind, placebo-controlled study.[13][16]

FASCINATE_2_Workflow Patient_Population 168 Biopsy-Confirmed NASH Patients (F2-F3 Fibrosis, NAS ≥4) Randomization Randomization (2:1) Patient_Population->Randomization Treatment_Arm This compound (50mg daily) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_Assessment 52-Week Liver Biopsy (Primary Endpoint Assessment) Treatment_Arm->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment

Caption: Workflow of the FASCINATE-2 clinical trial for this compound.

Key Inclusion Criteria:

  • Adults with biopsy-confirmed NASH.[16]

  • Fibrosis stage F2 or F3.[16]

  • NAFLD Activity Score (NAS) of 4 or greater, with a score of at least 1 for steatosis, lobular inflammation, and hepatocyte ballooning.[2]

Primary Endpoints:

  • Proportion of patients with NASH resolution without worsening of fibrosis and a ≥2-point reduction in NAS.[12]

  • Proportion of patients with a ≥2-point reduction in NAS without worsening of fibrosis.[12]

Rezdiffra (Resmetirom): MAESTRO-NASH Trial

The MAESTRO-NASH trial is a Phase 3, randomized, double-blind, placebo-controlled study.[10][18]

MAESTRO_NASH_Workflow Patient_Population ~1000 Biopsy-Proven NASH Patients (F2-F3 Fibrosis) Randomization Randomization Patient_Population->Randomization Treatment_Arm_80 Rezdiffra (80mg daily) Randomization->Treatment_Arm_80 Treatment_Arm_100 Rezdiffra (100mg daily) Randomization->Treatment_Arm_100 Placebo_Arm Placebo Randomization->Placebo_Arm Endpoint_Assessment 52-Week Liver Biopsy (Primary Endpoint Assessment) Treatment_Arm_80->Endpoint_Assessment Treatment_Arm_100->Endpoint_Assessment Placebo_Arm->Endpoint_Assessment Long_Term_Outcomes Ongoing Follow-up for Clinical Outcomes (up to 54 months) Endpoint_Assessment->Long_Term_Outcomes

Caption: Workflow of the MAESTRO-NASH clinical trial for Rezdiffra.

Key Inclusion Criteria:

  • Adults with biopsy-proven NASH.[10]

  • Fibrosis stages 2 or 3.[10]

Primary Endpoints:

  • Proportion of patients with NASH resolution with no worsening of fibrosis.[15]

  • Proportion of patients with at least a one-stage improvement in fibrosis with no worsening of the NAFLD activity score.[15]

Safety and Tolerability

This compound: In the FASCINATE-2 trial, this compound was generally well-tolerated.[13] The most common treatment-related adverse events were mild to moderate and included skin and subcutaneous tissue disorders (e.g., dry skin) and eye disorders (e.g., dry eyes).[1] No treatment-related serious adverse events were reported.[16]

Rezdiffra: The most common side effects associated with Rezdiffra are diarrhea and nausea.[5][10] Liver enzyme elevations have also been observed, and monitoring of liver function is recommended.[5]

Conclusion

This compound and Rezdiffra represent two promising, yet distinct, therapeutic strategies for the treatment of NASH. Rezdiffra, as the first FDA-approved medication, has paved the way for targeted NASH therapies. Its mechanism of action through THR-β agonism has demonstrated efficacy in resolving NASH and improving fibrosis. This compound, with its novel FASN inhibition mechanism, has shown significant effects on the histological and metabolic drivers of NASH in its Phase 2b trial and has received Breakthrough Therapy Designation from the FDA. The progression of this compound to Phase 3 trials will be critical in further defining its role in the NASH treatment paradigm. For researchers and drug development professionals, the ongoing and future clinical data for both agents will be instrumental in shaping the future of NASH management and combination therapy strategies.

References

The Potential Synergy of Denifanstat and Tirzepatide in Metabolic Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of metabolic disease treatment is rapidly evolving, with novel therapeutic agents targeting distinct pathways to address the complex pathophysiology of conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH) and obesity. This guide provides a comprehensive comparison of two such agents, Denifanstat and Tirzepatide, and explores the scientific rationale and preclinical evidence supporting their potential combination. We delve into their mechanisms of action, present key experimental data from pivotal clinical trials, and contextualize their performance against current and emerging therapeutic alternatives.

Introduction to this compound and Tirzepatide

This compound is an orally bioavailable, selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2][3] Overactivity of FASN is a central driver in MASH, contributing to hepatic steatosis, inflammation, and fibrosis.[1][2] By blocking FASN, this compound aims to reduce the production of palmitate, a saturated fatty acid implicated in lipotoxicity and downstream inflammatory and fibrotic signaling cascades.[3]

Tirzepatide is a once-weekly injectable dual agonist of the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[4][5][6][7] This dual agonism leads to enhanced insulin secretion, improved insulin sensitivity, delayed gastric emptying, and reduced appetite, resulting in significant glycemic control and weight loss.[4][5][6][7] Its profound effects on weight reduction and metabolic parameters make it a compelling therapeutic for obesity and related co-morbidities, including MASH.[4][6]

Mechanisms of Action: A Complementary Approach

The distinct mechanisms of action of this compound and Tirzepatide suggest a potentially synergistic effect when used in combination for the treatment of metabolic diseases.

  • This compound: Directly targets the liver to reduce the synthesis of new fat, thereby alleviating the primary insult in MASH.[1][2][3] Its action is focused on mitigating the lipotoxic environment within the hepatocyte.

  • Tirzepatide: Exerts its effects through a systemic neurohormonal pathway, leading to profound weight loss and improved overall metabolic health.[4][5][6] This systemic improvement can, in turn, reduce the metabolic burden on the liver.

The combination of these two agents could therefore address both the local (hepatic) and systemic drivers of metabolic disease.

Signaling Pathway of this compound (FASN Inhibition)

cluster_DNL De Novo Lipogenesis (DNL) Pathway cluster_downstream Downstream Effects Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Palmitate Palmitate Malonyl-CoA->Palmitate Steatosis Hepatic Steatosis Palmitate->Steatosis FASN->Malonyl-CoA This compound This compound This compound->FASN Inflammation Inflammation Steatosis->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Caption: this compound inhibits FASN, a critical enzyme in the DNL pathway, thereby reducing the production of palmitate and mitigating downstream lipotoxicity, inflammation, and fibrosis in the liver.

Signaling Pathway of Tirzepatide (Dual GIP/GLP-1 Receptor Agonism)

cluster_receptors Receptor Activation cluster_effects Physiological Effects Tirzepatide Tirzepatide GIPR GIP Receptor Tirzepatide->GIPR GLP1R GLP-1 Receptor Tirzepatide->GLP1R Insulin ↑ Insulin Secretion GIPR->Insulin GLP1R->Insulin Glucagon ↓ Glucagon Secretion GLP1R->Glucagon GastricEmptying ↓ Gastric Emptying GLP1R->GastricEmptying Appetite ↓ Appetite GLP1R->Appetite GlycemicControl Glycemic Control Insulin->GlycemicControl Glucagon->GlycemicControl WeightLoss Weight Loss GastricEmptying->WeightLoss Appetite->WeightLoss

Caption: Tirzepatide activates both GIP and GLP-1 receptors, leading to a cascade of effects that improve glycemic control and induce significant weight loss.

Preclinical Evidence for Combination Therapy

While direct clinical trial data for the combination of this compound and Tirzepatide is not yet available, preclinical studies combining a FASN inhibitor with a GLP-1 receptor agonist (semaglutide) in a mouse model of MASH have shown promising results.

A study presented at The Liver Meeting® 2023 demonstrated that the combination of a FASN inhibitor and semaglutide resulted in a significant reduction in liver fibrosis and NAFLD Activity Score (NAS) in a diet-induced obese mouse model of MASH.[8] Notably, while semaglutide alone was associated with significant body weight loss, it did not significantly reduce liver fibrosis in this model.[8] The combination, however, showed further improvement in NAS (94% improvement, p<0.001) and a significant reduction in liver fibrosis (p<0.01).

These findings provide a strong rationale for investigating the clinical potential of combining a FASN inhibitor like this compound with a potent dual GIP/GLP-1 agonist like Tirzepatide.

Preclinical Experimental Workflow

cluster_model Model Induction cluster_treatment Treatment Groups cluster_endpoints Endpoint Analysis Mice Diet-Induced Obese Mice Biopsy Biopsy Confirmed MASH & Fibrosis Mice->Biopsy Vehicle Vehicle Biopsy->Vehicle FASNi FASN Inhibitor Biopsy->FASNi GLP1RA GLP-1 Agonist Biopsy->GLP1RA Combination FASNi + GLP-1 Agonist Biopsy->Combination BodyWeight Body Weight Vehicle->BodyWeight LiverHistology Liver Histology (NAS, Fibrosis) Vehicle->LiverHistology Biomarkers Biomarkers (ALT, Triglycerides) Vehicle->Biomarkers FASNi->BodyWeight FASNi->LiverHistology FASNi->Biomarkers GLP1RA->BodyWeight GLP1RA->LiverHistology GLP1RA->Biomarkers Combination->BodyWeight Combination->LiverHistology Combination->Biomarkers

Caption: Preclinical workflow for evaluating a FASN inhibitor and GLP-1 agonist combination in a MASH mouse model.

Clinical Data: this compound vs. Tirzepatide

The following tables summarize key quantitative data from pivotal Phase 2b and Phase 3 clinical trials for this compound and Tirzepatide, respectively.

Table 1: this compound FASCINATE-2 Phase 2b Trial Data (MASH with F2/F3 Fibrosis)
Endpoint (at 52 weeks)This compound (50 mg)Placebop-value
MASH Resolution without Worsening of Fibrosis 26%11%0.0173
≥2-point NAS Improvement without Worsening of Fibrosis 38%16%0.0035
Fibrosis Improvement by ≥1 Stage without Worsening of MASH 41%18%0.005
MASH Resolution and Fibrosis Improvement 24%7%0.013
Relative Reduction in Liver Fat (MRI-PDFF) -30.6%-12.1%0.030

Data from the FASCINATE-2 trial as reported in various sources.[1][2][9]

Table 2: Tirzepatide SURMOUNT-1 Phase 3 Trial Data (Obesity)
Endpoint (at 72 weeks)Tirzepatide (5 mg)Tirzepatide (10 mg)Tirzepatide (15 mg)Placebo
Mean Percent Change in Body Weight -15.0%-19.5%-20.9%-3.1%
≥5% Weight Reduction 85%89%91%35%
≥20% Weight Reduction 30%50%57%3%

Data from the SURMOUNT-1 trial.[10][11]

Table 3: Tirzepatide SYNERGY-NASH Phase 2 Trial Data (MASH)
Endpoint (at 52 weeks)Tirzepatide (5 mg)Tirzepatide (10 mg)Tirzepatide (15 mg)Placebo
MASH Resolution without Worsening of Fibrosis 51.8%62.8%73.3%13.2%
Fibrosis Improvement by ≥1 Stage without Worsening of MASH ~60%~60%~60%32.8%

Data from the SYNERGY-NASH trial.[4]

Experimental Protocols

This compound: FASCINATE-2 Trial Protocol
  • Study Design: A 52-week, randomized, double-blind, placebo-controlled, Phase 2b trial.[2][9]

  • Participants: 168 adults with biopsy-confirmed MASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F2 or F3.[2][9]

  • Intervention: Participants were randomized 2:1 to receive either 50 mg of oral this compound or placebo once daily.[2][9]

  • Primary Endpoints:

    • MASH resolution (defined as a NAS of 0-1 for inflammation and 0 for ballooning) without worsening of fibrosis (no increase in fibrosis stage).[2]

    • A ≥2-point reduction in NAS without worsening of fibrosis.[2]

  • Key Secondary Endpoints:

    • Improvement in fibrosis by at least one stage without worsening of MASH.

    • Relative change in liver fat content as measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

  • Assessments: Liver biopsies were performed at screening and at week 52. Safety and tolerability were monitored throughout the study.

Tirzepatide: SURMOUNT-1 Trial Protocol
  • Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[10][11][12]

  • Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (excluding diabetes).[10][11][12]

  • Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous injections of Tirzepatide (5 mg, 10 mg, or 15 mg) or placebo.[10][11][12] The Tirzepatide dose was escalated from 2.5 mg weekly by 2.5 mg every 4 weeks to the assigned maintenance dose.[10][13]

  • Primary Endpoint: The mean percentage change in body weight from baseline to week 72.[12]

  • Key Secondary Endpoints:

    • Percentage of participants achieving weight reductions of ≥5%, ≥10%, ≥15%, and ≥20%.

    • Changes in waist circumference, systolic blood pressure, fasting insulin, and lipid levels.

  • Assessments: Body weight and other metabolic parameters were measured at regular intervals throughout the study. Safety and tolerability were also assessed.

Comparison with Alternative and Emerging Therapies

The treatment paradigm for MASH and obesity is expanding, with several agents in late-stage development or recently approved.

For MASH:
  • Resmetirom (Rezdiffra™): A thyroid hormone receptor-beta (THR-β) agonist, recently approved by the FDA for the treatment of noncirrhotic MASH with moderate to advanced liver fibrosis. It primarily acts to increase hepatic fat metabolism.

  • Semaglutide (Ozempic®/Wegovy®): A GLP-1 receptor agonist that has shown efficacy in MASH resolution, largely driven by its weight loss effects.

  • Other Investigational Agents: A diverse pipeline of drugs targeting various pathways, including other GLP-1/GIP dual agonists, FGF21 analogs, and agents targeting inflammation and fibrosis.

For Obesity:
  • Semaglutide (Wegovy®): A potent GLP-1 receptor agonist approved for chronic weight management.

  • Liraglutide (Saxenda®): Another GLP-1 receptor agonist for weight management.

  • Orlistat, Phentermine-topiramate, Naltrexone-bupropion: Older oral medications for weight loss with more modest efficacy and different side effect profiles.

Logical Relationship of Therapeutic Approaches

cluster_this compound This compound cluster_tirzepatide Tirzepatide cluster_alternatives Alternative Therapies MetabolicDisease Metabolic Disease (MASH, Obesity) FASN_Inhibition FASN Inhibition DNL_Reduction ↓ De Novo Lipogenesis FASN_Inhibition->DNL_Reduction DNL_Reduction->MetabolicDisease Dual_Agonism GIP/GLP-1 Agonism Metabolic_Improvement Systemic Metabolic Improvement Dual_Agonism->Metabolic_Improvement Metabolic_Improvement->MetabolicDisease THR_beta THR-β Agonism (Resmetirom) THR_beta->MetabolicDisease GLP1_mono GLP-1 Agonism (Semaglutide) GLP1_mono->MetabolicDisease

Caption: Therapeutic strategies for metabolic disease target different pathways, with this compound focusing on hepatic lipogenesis and Tirzepatide on systemic metabolic control.

Conclusion and Future Directions

This compound and Tirzepatide represent two promising, yet distinct, therapeutic approaches for the management of metabolic diseases. The available data for each agent demonstrates significant efficacy in their respective primary indications. The complementary mechanisms of action and supportive preclinical data strongly suggest that a combination of this compound and Tirzepatide could offer a synergistic effect, addressing both the hepatic and systemic drivers of MASH and obesity-related metabolic dysfunction.

Future clinical trials are warranted to directly evaluate the safety and efficacy of this combination therapy. Such studies will be crucial in determining the optimal dosing and patient populations that would benefit most from this dual-pronged approach. As the therapeutic landscape for metabolic diseases continues to expand, combination strategies targeting multiple pathophysiological pathways are likely to become a cornerstone of treatment, offering the potential for improved outcomes for a broad range of patients.

References

Synergistic Potential of Denifanstat and Semaglutide in Metabolic-Associated Steatohepatitis (MASH): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic development for metabolic-associated steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is rapidly evolving, with a focus on combination therapies that target multiple pathogenic pathways. This guide provides a comprehensive comparison of denifanstat, a novel fatty acid synthase (FASN) inhibitor, and semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, and explores the preclinical evidence for their synergistic effects in treating MASH.

Executive Summary

This compound directly targets the three main drivers of MASH: steatosis, inflammation, and fibrosis, by inhibiting the FASN enzyme. Clinical trials have demonstrated its efficacy in improving liver histology, including a significant reduction in fibrosis. Semaglutide, a well-established therapy for type 2 diabetes and obesity, has also shown efficacy in achieving MASH resolution. However, its impact on liver fibrosis has been less consistent in clinical trials. Preclinical data strongly suggest that the combination of a FASN inhibitor and a GLP-1 receptor agonist could offer a synergistic effect, particularly in resolving fibrosis, a key predictor of long-term outcomes in MASH patients. This guide will delve into the individual mechanisms of action, present the clinical and preclinical data, and provide detailed experimental protocols to support further research and development in this promising therapeutic area.

Mechanisms of Action

This compound: A Direct Inhibitor of De Novo Lipogenesis, Inflammation, and Fibrosis

This compound is an orally bioavailable, selective inhibitor of fatty acid synthase (FASN), a key enzyme in the de novo lipogenesis (DNL) pathway.[1][2] In MASH, hepatic DNL is upregulated, leading to the accumulation of toxic lipid species that drive steatosis, inflammation, and fibrosis.[2] this compound's mechanism of action is multifaceted:

  • Reduction of Steatosis: By blocking FASN, this compound inhibits the synthesis of palmitate, a saturated fatty acid, thereby reducing the substrate for triglyceride and other complex lipid formation in hepatocytes.[1]

  • Anti-Inflammatory Effects: FASN inhibition has been shown to prevent the activation of immune cells, such as macrophages, and reduce the production of pro-inflammatory cytokines.[1]

  • Anti-Fibrotic Effects: this compound directly inhibits the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis in the liver.[1] This is a key differentiator from many other metabolic therapies for MASH.

Semaglutide: A GLP-1 Receptor Agonist with Pleiotropic Metabolic Benefits

Semaglutide is a long-acting analogue of human glucagon-like peptide-1 (GLP-1) that acts as a GLP-1 receptor agonist. Its therapeutic effects in MASH are largely attributed to its systemic metabolic benefits, although direct effects on liver cells are also being investigated. The primary mechanisms include:

  • Improved Glycemic Control: Semaglutide enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.

  • Weight Management: It acts on the central nervous system to reduce appetite and promote satiety, leading to significant weight loss.

  • Hepatic Effects: While the GLP-1 receptor is not highly expressed in hepatocytes, semaglutide is thought to indirectly improve hepatic steatosis and inflammation by reducing systemic metabolic stress. Recent studies suggest it may also directly impact macrophages in the liver, downregulating inflammatory pathways.[3]

Signaling Pathway Diagrams

Denifanstat_Signaling_Pathway cluster_Hepatocyte Hepatocyte cluster_Stellate_Cell Hepatic Stellate Cell cluster_Immune_Cell Immune Cell (Macrophage) Dietary_Sugar Dietary Sugar AcetylCoA Acetyl-CoA Dietary_Sugar->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FASN FASN MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Triglycerides Triglycerides (Steatosis) Palmitate->Triglycerides Lipotoxicity Lipotoxicity Palmitate->Lipotoxicity This compound This compound This compound->FASN FASN_HSC FASN HSC_Activation Activation FASN_HSC->HSC_Activation Fibrogenesis Fibrogenesis (Collagen Production) HSC_Activation->Fibrogenesis Denifanstat_HSC This compound Denifanstat_HSC->FASN_HSC FASN_Immune FASN Immune_Activation Activation FASN_Immune->Immune_Activation Inflammation Inflammation (Cytokine Release) Immune_Activation->Inflammation Denifanstat_Immune This compound Denifanstat_Immune->FASN_Immune

Caption: this compound's Mechanism of Action

Semaglutide_Signaling_Pathway cluster_Systemic Systemic Effects cluster_Liver Liver Semaglutide Semaglutide GLP1R_Pancreas GLP-1R (Pancreas) Semaglutide->GLP1R_Pancreas GLP1R_Brain GLP-1R (Brain) Semaglutide->GLP1R_Brain Insulin_Secretion Improved Glycemic Control GLP1R_Pancreas->Insulin_Secretion ↑ Insulin ↓ Glucagon Appetite_Suppression Weight Loss GLP1R_Brain->Appetite_Suppression ↓ Appetite Reduced_Metabolic_Stress Reduced Metabolic Stress Insulin_Secretion->Reduced_Metabolic_Stress Hepatic_Improvement Hepatocellular Improvement Reduced_Metabolic_Stress->Hepatic_Improvement ↓ Steatosis ↓ Inflammation GLP1R_Macrophage GLP-1R (Macrophage) IRE1a_XBP1_CEBPa ↓ IRE1α-XBP1-C/EBPα Pathway GLP1R_Macrophage->IRE1a_XBP1_CEBPa IRE1a_XBP1_CEBPa->Hepatic_Improvement Weight_Loss Weight_Loss Weight_Loss->Reduced_Metabolic_Stress Semaglutide_Liver Semaglutide Semaglutide_Liver->GLP1R_Macrophage

Caption: Semaglutide's Mechanism of Action

Clinical Data: Monotherapy Performance

This compound in MASH (FASCINATE-2 Trial)

The Phase 2b FASCINATE-2 trial was a 52-week, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of 50 mg daily oral this compound in patients with biopsy-confirmed MASH and moderate-to-severe (F2-F3) fibrosis.[2]

Endpoint (at 52 weeks)This compound (n=112)Placebo (n=56)p-value
MASH Resolution without Worsening of Fibrosis 36%13%0.0044
≥2-point Reduction in NAS without Worsening of Fibrosis 52%20%0.0003
Fibrosis Improvement by ≥1 Stage without Worsening of MASH 41%18%0.0103
Fibrosis Improvement by ≥2 Stages without Worsening of MASH 20%2%0.0065

Data from the FASCINATE-2 Phase 2b clinical trial.[2]

Semaglutide in MASH

Semaglutide has been evaluated in several clinical trials for MASH. A Phase 2 trial showed that daily subcutaneous semaglutide resulted in a significantly higher percentage of patients with MASH resolution compared with placebo, but no significant improvement in fibrosis stage.[4] More recent data from the Phase 3 ESSENCE trial interim analysis, however, has shown improvements in both MASH resolution and fibrosis.

Phase 2 Trial Results (72 weeks)

Endpoint Semaglutide 0.4 mg (n=56) Placebo (n=58)
MASH Resolution without Worsening of Fibrosis 59% 17%

| Fibrosis Improvement without Worsening of MASH | Not Statistically Significant | - |

Data from a Phase 2 trial of subcutaneous semaglutide in patients with MASH.[4][5]

Phase 3 ESSENCE Trial (Interim Analysis)

Endpoint Semaglutide 2.4 mg weekly Placebo p-value
MASH Resolution without Worsening of Fibrosis 62.9% 34.3% <0.001

| Fibrosis Improvement without Worsening of MASH | 36.8% | 22.4% | <0.001 |

Data from a planned interim analysis of the Phase 3 ESSENCE trial.[6]

Preclinical Evidence for Synergistic Effects

A preclinical study investigated the combination of a FASN inhibitor (TVB-3664, a surrogate for this compound) and semaglutide in a diet-induced obese mouse model of MASH with biopsy-confirmed fibrosis.[7]

Endpoint (at 12 weeks)FASN InhibitorSemaglutideCombination
Improvement in NAFLD Activity Score (NAS) ≥1 point 47%56%94% (p<0.001 vs monotherapy)
Significant Reduction in Liver Fibrosis Yes (p<0.05)NoYes (p<0.01 vs semaglutide alone)

Data from a preclinical study in a diet-induced obese mouse model of MASH.[7]

These findings suggest that while both agents can improve the NAFLD activity score, the FASN inhibitor is the primary driver of fibrosis reduction.[7] The combination therapy demonstrated a significantly greater improvement in both NAS and fibrosis compared to either monotherapy, indicating a synergistic effect.[7]

Experimental Protocols

Preclinical Combination Study: FASN Inhibitor and Semaglutide
  • Animal Model: Male C57BL/6J Gubra-Amylin-NASH (GAN) diet-induced obese mice with histologically-confirmed NASH (NAS ≥ 5) and fibrosis (F2-F3).[2]

  • Treatment Groups:

    • Vehicle control

    • FASN inhibitor (TVB-3664, 10 mg/kg, oral, daily)

    • Semaglutide (30 nmol/kg, subcutaneous, daily)

    • Combination of FASN inhibitor and semaglutide

  • Treatment Duration: 12 weeks.[2]

  • Key Endpoints:

    • NAFLD Activity Score (NAS)

    • Liver fibrosis assessment using artificial intelligence (AI)-based digital pathology

    • Biomarkers of liver injury (e.g., ALT)

    • Liver triglycerides and cholesterol

    • Body weight

Preclinical_Workflow cluster_groups Treatment Groups start GAN Diet-Induced Obese Mice with Confirmed NASH and Fibrosis randomization Randomization (n=16 per group) start->randomization treatment 12-Week Treatment randomization->treatment Vehicle Vehicle treatment->Vehicle FASNi FASN Inhibitor treatment->FASNi Semaglutide Semaglutide treatment->Semaglutide Combination Combination treatment->Combination endpoints Endpoint Analysis conclusion Evaluation of Synergy endpoints->conclusion Vehicle->endpoints FASNi->endpoints Semaglutide->endpoints Combination->endpoints

Caption: Preclinical Experimental Workflow

Conclusion and Future Directions

The available data suggest that this compound and semaglutide have distinct yet complementary mechanisms of action for the treatment of MASH. This compound directly targets the core pathological processes in the liver, including fibrosis, while semaglutide addresses the systemic metabolic dysregulation that drives the disease.

The preclinical evidence for a synergistic effect of combining a FASN inhibitor with a GLP-1 receptor agonist is compelling, particularly for achieving significant fibrosis regression, a critical endpoint for preventing long-term complications of MASH. These findings strongly support the clinical evaluation of a this compound and semaglutide combination therapy.

Future clinical trials should be designed to assess the additive and synergistic effects of this combination on histological endpoints, as well as on metabolic parameters and cardiovascular risk factors. Such studies will be crucial in determining the optimal therapeutic strategy for patients with MASH, a complex and multifactorial disease. The distinct modes of action suggest that a combination approach could provide a more comprehensive and effective treatment than either agent alone.[1]

References

A Comparative Analysis of Denifanstat and Platensimycin in FASN Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Fatty Acid Synthase (FASN) inhibitors: denifanstat and platensimycin. The objective is to offer a comprehensive evaluation of their performance, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo lipogenesis pathway, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. Upregulation of FASN is implicated in various diseases, including metabolic disorders like non-alcoholic steatohepatitis (NASH) and various cancers, making it a compelling therapeutic target. This compound (formerly TVB-2640) is a synthetic, orally bioavailable small molecule inhibitor of FASN currently in clinical development for NASH.[1][2][3][4] Platensimycin, a natural product isolated from Streptomyces platensis, was initially identified as an antibiotic but has also been shown to be a potent inhibitor of mammalian FASN.[5][6][7] This guide will delve into a head-to-head comparison of these two inhibitors, focusing on their mechanism of action, potency, and the experimental methodologies used for their evaluation.

Mechanism of FASN Inhibition

Both this compound and platensimycin inhibit FASN, but through different proposed binding mechanisms.

This compound is a selective inhibitor that allosterically binds to the β-ketoacyl reductase (KR) domain of the FASN enzyme.[8] This binding is thought to induce a conformational change that prevents the binding of the NADPH cofactor, which is essential for the reductive steps in fatty acid synthesis.[8] By blocking the KR domain, this compound effectively halts the elongation of the fatty acid chain.

Platensimycin , in its interaction with bacterial FASN (FabF), has been shown to bind to the acyl-enzyme intermediate in the active site of the β-ketoacyl-ACP synthase (KS) domain.[9] This binding competitively inhibits the binding of malonyl-ACP, the substrate required for fatty acid chain elongation. While its precise interaction with mammalian FASN is less characterized, it is believed to follow a similar mechanism of targeting the condensation reaction.

Quantitative Comparison of FASN Inhibition

The potency of FASN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTargetIC50 (Human FASN)Reference
This compound Human FASN52 nM (0.052 µM)[10][11]
Platensimycin Mammalian FASN~100 nM (0.1 µM)[5]

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

The determination of FASN inhibitory activity is crucial for the evaluation of compounds like this compound and platensimycin. Below are detailed methodologies for key experiments.

In Vitro FASN Enzyme Inhibition Assay (NADPH Oxidation Assay)

This assay spectrophotometrically measures the activity of purified FASN by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.

Materials:

  • Purified human FASN enzyme

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM DTT

  • Substrates: Acetyl-CoA, Malonyl-CoA

  • Cofactor: NADPH

  • Test compounds (this compound or Platensimycin) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA (e.g., 30 µM), and NADPH (e.g., 100 µM) in each well of the 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known FASN inhibitor).

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding purified FASN enzyme to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

  • To start the FASN-specific reaction, add malonyl-CoA (e.g., 50 µM) to each well.

  • Continue to monitor the decrease in absorbance at 340 nm for an additional 30 minutes.

  • Calculate the rate of FASN-dependent NADPH oxidation by subtracting the background rate (before malonyl-CoA addition) from the rate after malonyl-CoA addition.

  • Plot the percentage of FASN inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Fatty Acid Synthesis Assay

This assay measures the de novo synthesis of fatty acids in whole cells by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into the lipid fraction.

Materials:

  • Cancer cell line with high FASN expression (e.g., MCF-7, LNCaP)

  • Cell culture medium and supplements

  • Test compounds (this compound or Platensimycin)

  • [14C]-acetate (radiolabeled precursor)

  • Scintillation cocktail and scintillation counter

  • Reagents for lipid extraction (e.g., chloroform, methanol)

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Treat the cells with various concentrations of the test compound for a predetermined period (e.g., 24 hours).

  • Add [14C]-acetate to the culture medium and incubate for a specific duration (e.g., 2-4 hours) to allow for its incorporation into newly synthesized fatty acids.

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

  • Lyse the cells and extract the total lipids using a suitable solvent mixture (e.g., chloroform:methanol).

  • Separate the lipid-containing organic phase.

  • Evaporate the solvent and resuspend the lipid extract in a scintillation cocktail.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Normalize the radioactivity counts to the total protein content of each sample.

  • Calculate the percentage of inhibition of fatty acid synthesis for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Visualizing the FASN Inhibition Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

FASN_Inhibition_Pathway cluster_0 De Novo Lipogenesis cluster_1 Inhibitor Action AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN NADPH NADPH NADPH->FASN Palmitate Palmitate FASN->Palmitate This compound This compound This compound->FASN Inhibits KR domain Platensimycin Platensimycin Platensimycin->FASN Inhibits KS domain

Mechanism of FASN Inhibition by this compound and Platensimycin.

FASN_Assay_Workflow cluster_0 In Vitro NADPH Oxidation Assay cluster_1 Cell-Based Fatty Acid Synthesis Assay A1 Prepare Reaction Mix (Buffer, Acetyl-CoA, NADPH) A2 Add Inhibitor (this compound or Platensimycin) A1->A2 A3 Pre-incubate at 37°C A2->A3 A4 Add FASN Enzyme A3->A4 A5 Measure Background NADPH Oxidation (Absorbance at 340 nm) A4->A5 A6 Add Malonyl-CoA to Initiate Reaction A5->A6 A7 Measure FASN-dependent NADPH Oxidation A6->A7 A8 Calculate IC50 A7->A8 B1 Seed and Culture Cells B2 Treat with Inhibitor B1->B2 B3 Add [14C]-acetate B2->B3 B4 Incubate for Radiolabel Incorporation B3->B4 B5 Wash and Lyse Cells B4->B5 B6 Extract Lipids B5->B6 B7 Quantify Radioactivity (Scintillation Counting) B6->B7 B8 Calculate IC50 B7->B8

Experimental Workflows for FASN Inhibition Assays.

Conclusion

Both this compound and platensimycin are potent inhibitors of FASN, a key enzyme in lipogenesis. This compound, a clinical-stage synthetic molecule, demonstrates high potency and selectivity, with a clear mechanism of action targeting the KR domain of FASN.[8] Platensimycin, a natural product, also exhibits potent inhibition of mammalian FASN, likely through targeting the KS domain.[9] The choice between these inhibitors for research purposes may depend on the specific experimental context, such as the need for an orally bioavailable compound for in vivo studies (favoring this compound) or the exploration of natural product-derived scaffolds (favoring platensimycin). The provided experimental protocols offer a foundation for the consistent and reliable evaluation of these and other FASN inhibitors.

References

Denifanstat: A Comparative Analysis of Metabolic Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic enzyme cross-reactivity profile of Denifanstat (TVB-2640), a first-in-class, orally bioavailable, and selective inhibitor of Fatty Acid Synthase (FASN). As FASN is a key enzyme in de novo lipogenesis (DNL), its inhibition has significant therapeutic potential in various diseases, including metabolic dysfunction-associated steatohepatitis (MASH) and oncology.[1][2] Understanding the selectivity of this compound is crucial for assessing its therapeutic window and potential off-target effects.

Selectivity Profile of this compound

This compound is characterized as a potent and selective inhibitor of FASN.[1][3] While extensive quantitative data from broad cross-reactivity panels against a wide range of metabolic enzymes are not publicly available, preclinical and clinical studies have consistently highlighted its selectivity for FASN. The development of this compound focused on creating a refined agent with a favorable safety profile and oral bioavailability, moving away from less specific, broad-spectrum inhibitors.[1]

The following table summarizes the known selectivity of this compound based on available information.

Target EnzymeThis compound ActivityKnown IC50/EC50Evidence
Fatty Acid Synthase (FASN) Potent Inhibitor EC50 ~50 nM [3]Primary Target

Note: The lack of published data on the cross-reactivity of this compound against a comprehensive panel of other metabolic enzymes, such as those involved in fatty acid oxidation, glycolysis, or other lipogenic pathways, represents a current knowledge gap. Such studies are essential for a complete understanding of its off-target activity.

Mechanism of Action: FASN Inhibition

This compound exerts its therapeutic effects by specifically targeting and inhibiting the activity of FASN. This enzyme catalyzes the synthesis of palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA. In pathological conditions like MASH and various cancers, FASN is often overexpressed, leading to increased de novo lipogenesis. By inhibiting FASN, this compound effectively blocks the production of excess fatty acids, thereby reducing steatosis, inflammation, and fibrosis in the liver.[2]

cluster_0 De Novo Lipogenesis Pathway cluster_1 Inhibition by this compound cluster_2 Downstream Effects Acetyl-CoA Acetyl-CoA FASN FASN Acetyl-CoA->FASN Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN Palmitate Palmitate FASN->Palmitate Steatosis Steatosis Palmitate->Steatosis Inflammation Inflammation Palmitate->Inflammation Fibrosis Fibrosis Palmitate->Fibrosis This compound This compound This compound->FASN Inhibition cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Conclusion A Prepare this compound Dilutions C Add this compound to Plate A->C B Prepare Enzyme Solutions D Add Enzyme (Pre-incubation) B->D C->D E Add Substrates (Initiate Reaction) D->E F Monitor Reaction Kinetics E->F G Calculate Reaction Velocities F->G H Normalize Data G->H I Generate Dose-Response Curve H->I J Determine IC50 Values I->J K Assess Selectivity Profile J->K

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Denifanstat

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive, step-by-step guidance for the safe and proper disposal of Denifanstat (also known as TVB-2640), a research-grade fatty acid synthase (FASN) inhibitor. Adherence to these procedures is critical for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

This compound: Key Chemical and Safety Data

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[1][2] The following table summarizes its key properties.

PropertyData
Chemical Name 4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile
Synonyms TVB-2640, FASN-IN-2, ASC-40
Molecular Formula C₂₇H₂₉N₅O
Molecular Weight 439.6 g/mol
CAS Number 1399177-37-7 (Note: Some sources may use other CAS numbers for related compounds)
Appearance Solid Powder
Hazard Classification Not a hazardous substance or mixture[1][2]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3] Keep container tightly sealed.[1]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the disposal of unused this compound powder, contaminated labware, and solutions.

Step 1: Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure appropriate PPE is worn.

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step 2: Waste Identification and Segregation

Properly identify and segregate this compound waste to ensure it enters the correct disposal stream.

  • Unused/Expired this compound Powder: This is the primary chemical waste. It should not be mixed with other chemical wastes unless compatible.

  • Contaminated Labware: This includes items such as weigh boats, spatulas, pipette tips, and any glassware that has come into direct contact with this compound.

  • Empty Containers: Original product vials or bottles.

  • Solutions: Any prepared solutions containing this compound.

Step 3: Preparing Solid Waste for Disposal
  • Collect Solid Waste: Place unused this compound powder and grossly contaminated disposable items (e.g., weigh paper, gloves) into a designated, sealable waste container.

  • Container Choice: Use a sturdy, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Clearly label the container with the words "Non-Hazardous Chemical Waste," the full chemical name "this compound," and the approximate quantity. Follow your institution's specific labeling requirements.

Step 4: Decontaminating and Disposing of Labware
  • Reusable Glassware:

    • Rinse with a suitable solvent, such as ethanol or acetone, to remove residual this compound.

    • Collect the solvent rinse (rinsate) and dispose of it as chemical waste.

    • Proceed with standard washing procedures for the glassware.

  • Empty Product Containers:

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol).[4]

    • Collect the rinsate for disposal as chemical waste.

    • After triple-rinsing, deface or remove the original label to prevent accidental reuse.[5] The clean, empty container can then typically be disposed of in regular laboratory glass or solid waste bins.[3]

Step 5: Managing Liquid Waste
  • Solutions of this compound: Collect all solutions containing this compound in a designated, sealed, and clearly labeled waste container.

  • Environmental Precautions: Do not discharge this compound solutions down the drain or into any water courses.[1]

  • Labeling: Label the liquid waste container with "Non-Hazardous Chemical Waste," the full chemical name "this compound," the solvent(s) used, and the estimated concentration.

Step 6: Final Disposal
  • Institutional Procedures: The final and most critical step is to follow your institution's specific procedures for chemical waste disposal. Contact your Environmental Health and Safety (EHS) department to arrange for a pickup of the prepared waste containers.[1][5]

  • Do Not Dispose in Regular Trash: Although classified as non-hazardous, it is best practice for research chemicals like this compound not to be disposed of in the regular trash to avoid any potential environmental contamination or unforeseen reactions.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

Denifanstat_Disposal_Workflow cluster_start cluster_ppe cluster_identification Step 2: Identify Waste Type cluster_disposal_paths cluster_procedures Steps 3-5: Segregate and Prepare for Disposal cluster_final Step 6: Final Disposal start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type What is the form of the waste? ppe->waste_type solid_waste Unused Powder or Contaminated Solids waste_type->solid_waste Solid liquid_waste Solutions Containing This compound waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Empty Container prep_solid Place in a labeled, sealed 'Non-Hazardous Chemical Waste' container. solid_waste->prep_solid prep_liquid Collect in a labeled, sealed 'Non-Hazardous Liquid Waste' container. DO NOT pour down the drain. liquid_waste->prep_liquid prep_container Triple-rinse with solvent. Collect rinsate as liquid waste. Deface label. empty_container->prep_container contact_ehs Arrange for pickup by your Institution's EHS/Waste Management. prep_solid->contact_ehs prep_liquid->contact_ehs disposed_container Dispose of clean, defaced container in appropriate lab trash (glass/plastic). prep_container->disposed_container

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.